2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Description
Properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRACHJCOMOVESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593904 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766545-20-4 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The described methodology is based on established chemical principles and draws from analogous transformations reported in the scientific literature.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved in a three-step sequence starting from commercially available 3-(cyanomethyl)pyridine. The pathway involves the construction of the tetrahydropyridinone ring system, followed by a chlorination step, and concludes with the formation of the hydrochloride salt.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one
This step involves the base-catalyzed condensation of 3-(cyanomethyl)pyridine with ethyl cyanoacetate, followed by an intramolecular cyclization to form the tetrahydropyridinone ring.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of the tetrahydropyridinone intermediate.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq.) in anhydrous ethanol under an inert atmosphere.
-
To the resulting sodium ethoxide solution, add 3-(cyanomethyl)pyridine (1.0 eq.) and ethyl cyanoacetate (1.1 eq.).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| 3-(Cyanomethyl)pyridine | 118.14 | 1.0 | 11.81 | - |
| Sodium | 22.99 | 1.0 | 2.30 | - |
| Ethyl Cyanoacetate | 113.12 | 1.1 | 12.44 | 11.2 |
| Anhydrous Ethanol | 46.07 | - | - | 150 |
| Product | 148.16 | - | - | - |
Step 2: Synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
The 2-oxo group of the intermediate is converted to a chloro group using phosphorus oxychloride.
Experimental Workflow:
Caption: Experimental workflow for the chlorination of the tetrahydropyridinone intermediate.
Procedure:
-
In a round-bottom flask, suspend 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (1.0 eq.) in phosphorus oxychloride (5.0 eq.).
-
Heat the mixture at 100-110 °C for 3-4 hours. The reaction should become a clear solution.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one | 148.16 | 1.0 | 14.82 | - |
| Phosphorus Oxychloride | 153.33 | 5.0 | 76.67 | 46.5 |
| Product | 166.61 | - | - | - |
Step 3: Synthesis of this compound
The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.
Experimental Workflow:
Caption: Experimental workflow for the formation of the hydrochloride salt.
Procedure:
-
Dissolve 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq.) in a minimal amount of anhydrous ethanol.
-
To this solution, add a saturated solution of hydrochloric acid in ethanol dropwise with stirring until the pH is acidic.
-
Stir the mixture at room temperature for 1 hour to ensure complete salt formation.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether and dry under vacuum to yield this compound.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |
| 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | 166.61 | 1.0 | 16.66 |
| Ethanolic HCl (saturated) | - | excess | - |
| Product | 203.07 | - | - |
Quantitative Data Summary
The following table summarizes the expected yields and key physical properties of the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance | Melting Point (°C) |
| 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one | C₈H₈N₂O | 148.16 | 60-70 | Off-white to pale yellow solid | 180-185 |
| 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | C₈H₉ClN₂ | 166.61 | 75-85 | Light brown solid | 95-100 |
| This compound | C₈H₁₀Cl₂N₂ | 203.07 | >95 | White to off-white crystalline solid | >200 (decomposes) |
Note: The expected yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and purification methods used.
Conclusion
This technical guide outlines a robust and practical synthetic route for the preparation of this compound. The described procedures utilize readily available starting materials and employ standard organic chemistry techniques, making this pathway suitable for both small-scale research and larger-scale production. The provided experimental details, quantitative data, and workflow diagrams are intended to facilitate the successful synthesis of this important chemical intermediate for applications in drug discovery and development.
An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic organic compound primarily recognized for its role as a versatile synthetic intermediate in medicinal chemistry.[1] While direct pharmacological data on this specific compound is limited, its "mechanism of action" is most appropriately understood through its chemical reactivity and its utility as a scaffold for the development of potent and selective therapeutic agents. This guide elucidates the chemical action of this compound and explores the well-defined mechanisms of action of its notable derivatives, thereby highlighting the therapeutic potential of the 5,6,7,8-tetrahydro-1,6-naphthyridine core.
Core Compound Profile: A Synthetic Intermediate
This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its primary function in a laboratory setting is not as a direct pharmacological agent but as a reactive intermediate. The key to its utility lies in the chemical properties of the naphthyridine core and the chloro substituent.
The chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecules.[1] This reactivity is the cornerstone of its application in drug discovery and development.
Chemical Mechanism of Action: A Versatile Reagent
The principal "mechanism of action" for this compound is its participation in chemical synthesis. The chloro-substituted pyridine ring is electron-deficient, making the carbon atom attached to the chlorine an electrophilic center ripe for nucleophilic attack. This allows for a variety of chemical transformations.
Key Chemical Reactions:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common reaction pathway where the chlorine atom is displaced by a nucleophile. This allows for the facile introduction of amine, alcohol, or thiol functionalities, which are pivotal for tuning the pharmacological properties of the final compound.
-
Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds to build molecular complexity.
-
Derivatization of the Secondary Amine: The tetrahydro portion of the molecule contains a secondary amine that can be readily functionalized through acylation, alkylation, or sulfonylation to further modify the structure and properties of the resulting derivatives.
Below is a generalized workflow illustrating the synthetic utility of this compound.
References
The Synthetic Utility of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic compound that has emerged as a valuable and versatile building block in medicinal chemistry. While direct evidence of its intrinsic biological activity is not extensively documented in publicly available literature, its significance lies in its role as a key intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide elucidates the utility of this compound, detailing its application in the development of potent and selective modulators of various drug targets. We will explore its incorporation into final compounds with demonstrated therapeutic potential, providing insights into the synthetic pathways and the biological activities of the resulting molecules.
Chemical Profile
| Property | Value |
| IUPAC Name | 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride |
| CAS Number | 766545-20-4 |
| Molecular Formula | C₈H₁₀Cl₂N₂ |
| Molecular Weight | 205.09 g/mol |
| Canonical SMILES | C1CNCC2=C1N=C(C=C2)Cl.Cl |
| Physical Description | Solid |
Synthetic Applications in Drug Development
The primary value of this compound resides in its reactive chloro- and amino- functionalities, which allow for its elaboration into more complex molecular architectures. The tetrahydronaphthyridine core provides a rigid scaffold that is frequently found in bioactive compounds.
Intermediate in the Synthesis of a Potent RORγt Inverse Agonist
A significant application of this compound is as a precursor in the synthesis of TAK-828F, a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.
Experimental Workflow: Synthesis of RORγt Inverse Agonist Precursor The synthesis of the core scaffold of TAK-828F involves a multi-step process where a derivative of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine serves as a crucial intermediate. The chloro substituent at the 2-position allows for cross-coupling reactions to introduce further complexity, while the secondary amine in the tetrahydro- portion of the molecule can be functionalized to build out the final compound.
Caption: Synthetic workflow from the naphthyridine core to a RORγt inverse agonist.
Scaffold for HIV-1 Integrase Allosteric Inhibitors (ALLINIs)
Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been investigated as potent HIV-1 integrase allosteric inhibitors (ALLINIs).[1] These inhibitors bind to a site on the integrase enzyme that is distinct from the active site, inducing aberrant multimerization and inhibiting viral replication. The 2-chloro-substituted starting material provides a handle for the introduction of various substituents to explore the structure-activity relationship (SAR) of this class of inhibitors.
Signaling Pathway: Mechanism of Action of HIV-1 Integrase Allosteric Inhibitors
Caption: Allosteric inhibition of HIV-1 integrase by naphthyridine derivatives.
Other Potential Therapeutic Areas
While less detailed in the available literature, patent applications and chemical vendor information suggest that this compound is a useful starting material for the synthesis of compounds targeting a range of other biological targets. These include:
-
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: GSK-3 is a serine/threonine kinase implicated in a variety of diseases, including neurodegenerative disorders and diabetes.
-
Aldosterone Synthase Inhibitors: Inhibition of aldosterone synthase is a therapeutic strategy for managing hypertension and heart failure.
-
Voltage-Gated Sodium Channel Blockers: These are important targets for the treatment of pain and epilepsy.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its utility is demonstrated by its application in the synthesis of compounds targeting a diverse array of proteins implicated in various diseases. While the compound itself may not possess significant biological activity, its chemical reactivity and the rigid scaffold it provides make it an invaluable tool for medicinal chemists. Further exploration of derivatives based on this core structure is likely to yield novel therapeutic agents. This guide highlights the importance of such chemical building blocks in the pipeline of modern drug development.
References
An In-depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Introduction
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a synthetic, heterocyclic organic compound belonging to the tetrahydronaphthyridine family.[1] It is primarily recognized as a valuable building block and intermediate in the synthesis of more complex molecules, particularly for pharmaceutical and medicinal chemistry applications.[2][3] Its unique bicyclic structure, featuring a reactive chloro substituent, makes it a versatile scaffold for developing novel therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. The data pertains to the hydrochloride salt unless otherwise specified.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 766545-20-4[1][2] |
| IUPAC Name | 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride[1] |
| Molecular Formula | C₈H₁₀Cl₂N₂[1][2] |
| Canonical SMILES | C1CNCC2=C1N=C(C=C2)Cl.Cl[1] |
| InChI Key | FRACHJCOMOVESL-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 205.08 g/mol [1][2] |
| pKa (Predicted) | 7.21 ± 0.20[3] |
| XLogP3-AA | 1.3[3][4] |
| Topological Polar Surface Area | 24.9 Ų[3][4] |
| Heavy Atom Count | 12[1] |
| Hydrogen Bond Acceptor Count | 2[3] |
Synthesis and Reactivity
The synthesis of this compound is a multi-step process that typically involves the initial formation of the core naphthyridine ring system, followed by chlorination and salt formation.[1]
Caption: General synthetic workflow for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine HCl.
The chemical reactivity of this compound is dominated by its chloro substituent, which makes the molecule susceptible to a variety of transformations.[1] The hydrochloride salt form is often used to improve the compound's stability and solubility.[1]
Caption: Key chemical reactions involving the 2-chloro-tetrahydronaphthyridine scaffold.
Experimental Protocols
Detailed experimental procedures for this specific molecule are proprietary or found within patent literature. However, a representative protocol for a key chlorination step on a similar heterocyclic core is described below.
Protocol 1: Representative Chlorination of a Hydroxy-Naphthyridine Precursor
This protocol is based on the general method of converting a hydroxy-heterocycle to its chloro-derivative using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][5]
-
Objective: To replace the hydroxyl group at the C2 position of a 5,6,7,8-tetrahydro-1,6-naphthyridin-2-ol intermediate with a chlorine atom.
-
Reagents & Materials:
-
5,6,7,8-tetrahydro-1,6-naphthyridin-2-ol intermediate
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Sodium bicarbonate solution (for quenching)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Rotary evaporator
-
-
Procedure:
-
In a clean, dry round-bottom flask, charge the 5,6,7,8-tetrahydro-1,6-naphthyridin-2-ol intermediate.
-
Carefully add an excess of phosphorus oxychloride (typically 5-10 equivalents) to the flask under a fume hood.
-
Fit the flask with a reflux condenser and heat the mixture gently (e.g., to 80-100 °C) for a period of 1-3 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker to quench the excess POCl₃. This is a highly exothermic step.
-
Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic (pH > 8).
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine free base.
-
The crude product can be purified via column chromatography if necessary.
-
To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the salt.
-
Protocol 2: Spectroscopic Characterization
Structural confirmation of the final product is essential and is typically achieved using a combination of spectroscopic methods.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the hydrogen and carbon framework of the molecule, confirming the arrangement of protons and carbons on the tetrahydro-naphthyridine rings.[1] Specific spectral data is available from suppliers like ChemicalBook.[6]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (205.08 g/mol for the hydrochloride salt) and provides fragmentation patterns that can further support the proposed structure.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups and bonds within the molecule.
Applications in Drug Development and Research
This compound is not typically used as a therapeutic agent itself but serves as a crucial starting material for the synthesis of biologically active compounds.[1][2] The broader naphthyridine class of compounds is known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][7][8]
Derivatives synthesized from this scaffold have been investigated for various therapeutic targets.
Table 3: Therapeutic Targets for Derivatives
| Therapeutic Target / Drug Class | Reference Application |
| Glycogen Synthase Kinase 3 (GSK-3) Inhibitors | Treatment of GSK-3 mediated conditions[2] |
| Aldosterone Synthase Inhibitors | Potential treatments for cardiovascular diseases[2] |
| Dipeptidyl Peptidase (DPP-IV) Inhibitors | Treatment or prevention of diabetes[2] |
| Factor XIa Inhibitors | Anticoagulant therapy[2] |
| Voltage-gated Sodium Channel Inhibitors | Treatment of chronic pain disorders[2] |
| α1L Adrenoceptor Antagonists | Therapeutic applications in various conditions[2] |
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[9]
-
Storage: The compound should be stored in a tightly sealed container at 2-8 °C under dry conditions to ensure its stability.[2]
This compound is a key synthetic intermediate with significant value in medicinal chemistry and drug discovery. Its defined chemical properties and reactive nature allow for its use as a foundational scaffold in the development of a diverse range of potential therapeutic agents. The protocols and data presented in this guide offer a technical foundation for researchers working with this versatile compound.
References
- 1. Buy this compound | 766545-20-4 [smolecule.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | C8H9ClN2 | CID 18449166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ispub.com [ispub.com]
- 6. This compound(766545-20-4) 1H NMR [m.chemicalbook.com]
- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
Potential Therapeutic Targets of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic organic compound that serves as a critical building block in the synthesis of pharmacologically active molecules. While direct therapeutic applications of this compound are not established, its core scaffold, 5,6,7,8-tetrahydro-1,6-naphthyridine, is a key component in the development of potent and selective inhibitors for two significant therapeutic targets: the Retinoid-Related Orphan Receptor γt (RORγt) and HIV-1 Integrase. This technical guide elucidates the potential therapeutic relevance of this compound by examining the mechanism of action, signaling pathways, and pharmacological data of its derivatives that target RORγt and HIV-1 Integrase. Detailed experimental protocols for assessing the activity of such derivatives are also provided to facilitate further research and drug discovery efforts.
Introduction
The compound this compound is a synthetic intermediate whose value lies in its reactive chloro-substituent, which allows for facile derivatization and the generation of diverse chemical libraries. The tetrahydro-1,6-naphthyridine core provides a rigid scaffold that can be functionalized to interact with specific biological targets. Research has demonstrated that derivatives of this scaffold exhibit potent inhibitory activity against RORγt, a key regulator of immune responses, and HIV-1 integrase, an essential enzyme for viral replication. This guide explores these two primary potential therapeutic avenues stemming from the use of this chemical entity.
Potential Therapeutic Target 1: Retinoid-Related Orphan Receptor γt (RORγt)
RORγt is a nuclear receptor that acts as a master transcription factor for the differentiation of T helper 17 (Th17) cells.[1][2] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1] Dysregulation of the Th17 pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2] Consequently, the development of small molecule inverse agonists that inhibit the transcriptional activity of RORγt is a promising therapeutic strategy for these conditions.[1]
RORγt Signaling Pathway
The signaling pathway leading to Th17 cell differentiation and function is initiated by cytokines such as TGF-β and IL-6. These cytokines activate transcription factors like STAT3, which in turn induce the expression of RORγt. RORγt then binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A, leading to their transcription.[2] Inverse agonists of RORγt bind to its ligand-binding domain, preventing the recruitment of co-activators and thereby repressing gene transcription.
Quantitative Data for RORγt Inverse Agonist Derivatives
While no specific activity data is publicly available for this compound itself, its derivatives have shown potent RORγt inverse agonist activity. The following table summarizes representative data for such compounds to illustrate the potential of this chemical scaffold.
| Compound Class | Assay Type | Target | IC50 / EC50 | Reference |
| Tricyclic RORγt Inverse Agonists | Gal4-Luc Reporter Assay | RORγt | EC50 values in the nanomolar range | [3] |
| Imidazopyridine RORγt Inverse Agonist | Co-activator Peptide Displacement | RORγt LBD | pIC50 values around 7.3 | [1] |
| Various RORγ Antagonists | Luciferase Reporter Assay | RORγ | Inhibition of >90% at 100 nM for potent analogs | [4] |
Experimental Protocols for RORγt Inverse Agonism
This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.
-
Cell Line: Jurkat cells are co-transfected with two plasmids: one expressing the RORγt ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).[3]
-
Compound Treatment: Transfected cells are plated in 384-well plates and treated with various concentrations of the test compound.
-
Incubation: Cells are incubated for 24-48 hours to allow for compound action and reporter gene expression.
-
Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to RORγt transcriptional activity, is measured using a luminometer.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
This assay assesses the effect of a compound on the differentiation of primary human T cells into Th17 cells.
-
Cell Isolation: Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture and Differentiation: The isolated T cells are cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, TGF-β, IL-6, IL-1β, and IL-23) in the presence of varying concentrations of the test compound.
-
Incubation: Cells are cultured for 3-5 days.
-
Analysis of IL-17A Production: The concentration of IL-17A in the culture supernatant is measured by ELISA, or the percentage of IL-17A-producing cells is determined by intracellular cytokine staining and flow cytometry.
-
Data Analysis: The IC50 for the inhibition of IL-17A production is determined.
Potential Therapeutic Target 2: HIV-1 Integrase
HIV-1 integrase is a viral enzyme essential for the replication of the Human Immunodeficiency Virus.[5] It catalyzes the insertion of the viral DNA into the host cell's genome, a process known as integration.[6][7] This integration is a critical step for the establishment of a persistent infection. Inhibiting the function of HIV-1 integrase is a clinically validated strategy for the treatment of HIV/AIDS.
Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been identified as potent allosteric inhibitors of HIV-1 integrase (ALLINIs).[8] Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, ALLINIs bind to a different site—the binding site for the cellular co-factor Lens Epithelium-Derived Growth Factor (LEDGF/p75)—at the dimer interface of the integrase's catalytic core domain.[8] This binding induces aberrant multimerization of the integrase, leading to the formation of non-functional viral particles.[8]
HIV-1 Integrase Mechanism and Inhibition
The integration process involves two main steps catalyzed by the integrase: 3'-processing and strand transfer.[6] ALLINIs disrupt the normal function of the integrase, not by blocking the catalytic steps directly, but by interfering with the proper assembly and conformation of the enzyme, particularly during virion maturation.
Quantitative Data for HIV-1 Integrase Allosteric Inhibitor Derivatives
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key feature of several potent ALLINIs. The table below presents representative activity data for this class of compounds.
| Compound Class | Assay Type | Target | EC50 / IC50 | Reference |
| Tetrahydro-1,6-naphthyridine Derivatives | Antiviral Assay (NL4-3 in MT4 cells) | HIV-1 Replication | EC50 = 3.1 - 8.7 nM | [9] |
| Pyridine-based ALLINI | Antiviral Assay (WT HIV-1) | HIV-1 Replication | EC50 ≈ 7 nM | [10] |
| Benzene-scaffold INLAIs | IN-LEDGF/p75 Interaction (HTRF) | HIV-1 Integrase | IC50 = 14 nM for potent analog | [11] |
| Quinoline-based ALLINIs | IN Multimerization Assay | HIV-1 Integrase | Stimulatory Conc. 50% = 0.027 µM | [12] |
Experimental Protocols for HIV-1 Integrase Allosteric Inhibition
This assay measures the inhibition of the interaction between HIV-1 integrase and LEDGF/p75.[11]
-
Reagents: Recombinant full-length HIV-1 integrase and the IBD (Integrase Binding Domain) of LEDGF/p75 are used. The proteins are tagged with donor (e.g., terbium cryptate) and acceptor (e.g., d2) fluorophores for HTRF.
-
Assay Procedure: The tagged proteins are incubated with varying concentrations of the test compound in a 384-well plate.
-
Incubation: The reaction is incubated for a specified time (e.g., 1-2 hours) at room temperature.
-
Fluorescence Reading: The HTRF signal is read on a compatible plate reader. A high signal indicates protein-protein interaction, while a low signal indicates inhibition.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
This assay determines the potency of a compound in inhibiting HIV-1 replication in a cell culture system.
-
Cell Line: A susceptible cell line, such as MT-4 or SupT1, is used.
-
Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) in the presence of serial dilutions of the test compound.
-
Incubation: The infected cells are cultured for 4-5 days.
-
Measurement of Viral Replication: Viral replication is quantified by measuring an endpoint such as p24 antigen levels in the supernatant (by ELISA) or cell viability (using a reagent like MTT or CellTiter-Glo).
-
Data Analysis: The EC50 (50% effective concentration) is determined from the dose-response curve.
Conclusion
This compound is a valuable starting material for the synthesis of compounds with significant therapeutic potential. Its core structure is pre-validated in potent inverse agonists of RORγt and allosteric inhibitors of HIV-1 integrase. This guide provides a foundational understanding of these two key therapeutic targets, the associated signaling pathways, and the experimental methodologies required to evaluate novel derivatives. Researchers and drug development professionals can leverage this information to design and synthesize new chemical entities based on the tetrahydro-1,6-naphthyridine scaffold, with the aim of developing novel treatments for autoimmune diseases and HIV-1 infection. Further exploration of derivatives of this compound may uncover additional therapeutic targets and applications.
References
- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 2. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
An In-depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride and its Structural Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride and its structural analogs, with a focus on their synthesis, biological activities, and therapeutic applications. This document summarizes quantitative structure-activity relationship (SAR) data for key analogs, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area.
Introduction
This compound is a heterocyclic organic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its rigid, bicyclic core provides a unique three-dimensional framework for the design of potent and selective ligands for various biological targets. This guide explores the chemical space around this core, highlighting its utility in developing inhibitors for key enzymes implicated in a variety of diseases.
Structural Analogs and Biological Activity
The 5,6,7,8-tetrahydro-1,6-naphthyridine core has been successfully exploited to develop potent inhibitors of several key drug targets, including Cyclin-Dependent Kinase 5 (CDK5) and Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt).
Substituted 1,6-Naphthyridines as CDK5 Inhibitors
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders and kidney diseases.[1] A series of novel substituted 1,6-naphthyridines have been identified as potent CDK5 inhibitors.[1]
Table 1: CDK5 Inhibitory Activity of Substituted 1,6-Naphthyridine Analogs [1]
| Compound ID | R1 | R2 | R3 | CDK5 IC50 (nM) |
| Example 1 | H | 4-fluorophenyl | H | B |
| Example 2 | Me | 4-fluorophenyl | H | A |
| Example 3 | Et | 4-fluorophenyl | H | A |
| Example 4 | H | 2,4-difluorophenyl | H | B |
| Example 5 | Me | 2,4-difluorophenyl | H | A |
| Example 6 | Et | 2,4-difluorophenyl | H | A |
| Example 7 | H | 4-chlorophenyl | H | C |
| Example 8 | Me | 4-chlorophenyl | H | B |
For CDK5 IC50: “A” means <10 nM; “B” means 10–100 nM; “C” means >100 nM to ≤ 1 μM.[1]
Tetrahydronaphthyridine Derivatives as RORγt Inverse Agonists
Retinoic acid-related orphan receptor γt (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, making it a key target for autoimmune diseases.[2] Several tetrahydronaphthyridine derivatives have been developed as potent RORγt inverse agonists.
Table 2: RORγt Inverse Agonist Activity of Tetrahydronaphthyridine Analogs
| Compound Scaffold | Modification | Target | IC50 (nM) | Reference |
| N-sulfonamide tetrahydroquinoline | Inverse Agonist Moiety | RORγt | 2000 | [3] |
| Tetrahydronaphthyridine derivative | Not specified | human/mouse RORγt | 6.1/9.5 | [4] |
| GW9662 derivative | Covalent modification | RORγt | 86 | [5] |
| GW9662 derivative | Covalent modification | RORγt | 122 | [5] |
Experimental Protocols
Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold
A detailed asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been reported as a key intermediate for the RORγt inverse agonist TAK-828F. The synthesis involves a Heck-type vinylation of a chloropyridine, followed by the formation of a dihydronaphthyridine intermediate and a subsequent ruthenium-catalyzed enantioselective transfer hydrogenation.
General Experimental Workflow for Tetrahydronaphthyridine Synthesis
References
- 1. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-translational regulation of RORγt-A therapeutic target for the modulation of interleukin-17-mediated responses in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Covalent Occlusion of the RORγt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry. While not a therapeutic agent itself, its significance lies in its role as a key intermediate in the synthesis of complex molecules targeting a range of biological pathways. This technical guide provides a comprehensive overview of the discovery, history, and key applications of this compound, with a focus on its physicochemical properties, synthesis, and its utility in the development of novel therapeutics, including Retinoid-Related Orphan Receptor γt (RORγt) inverse agonists and Luteinizing Hormone (LH) receptor antagonists.
Introduction and Discovery
The history of this compound is intrinsically linked to the broader exploration of the naphthyridine scaffold in drug discovery. The naphthyridine core, a diazabenzonaphthalene system, has long been recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.
The specific discovery of this compound is not marked by a singular, celebrated event but rather by its gradual emergence as a commercially available and synthetically useful intermediate. Its history is primarily documented through its citation in patents and synthetic chemistry literature as a starting material for more complex molecules. The compound, identified by the CAS number 766545-20-4 for the hydrochloride salt and 210539-05-2 for the free base, became more prominent as research into specific therapeutic targets intensified.
Its utility is primarily derived from the reactivity of the chloro-substituent, which allows for nucleophilic substitution, and the tetrahydropyridine ring, which provides a three-dimensional scaffold that can be further functionalized.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively published in peer-reviewed literature, with much of the available information being computed. The following table summarizes key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀Cl₂N₂ | [1][2] |
| Molecular Weight | 205.09 g/mol | [2][3] |
| CAS Number | 766545-20-4 | [1][3] |
| Appearance | Solid | [3] |
| pKa (Predicted) | 7.21 ± 0.20 | [4] |
| XLogP3-AA (Computed) | 1.3 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Topological Polar Surface Area | 24.9 Ų | [5] |
| Storage | 2-8 °C under dry conditions | [1] |
Synthesis and Experimental Protocols
A common approach involves the construction of the bicyclic naphthyridine core followed by chlorination. For instance, a plausible synthetic route could start from a suitable pyridine derivative, which is then cyclized to form the tetrahydronaphthyridine ring system. Subsequent chlorination, for example using phosphorus oxychloride, would introduce the chloro group at the 2-position. The final step would involve treatment with hydrochloric acid to form the stable hydrochloride salt.
Generalized Experimental Workflow for Tetrahydronaphthyridine Synthesis
Caption: Generalized synthetic workflow for this compound.
Key Applications in Drug Discovery
The primary value of this compound lies in its application as a versatile intermediate for the synthesis of high-value pharmaceutical targets.
RORγt Inverse Agonists
Retinoid-related orphan receptor γt (RORγt) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.[6] Consequently, inverse agonists of RORγt are sought after as potential therapeutics for conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis.
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been identified as a promising core for the development of potent and selective RORγt inverse agonists.[7] this compound serves as a key starting material in the multi-step synthesis of these complex molecules. The chloro group provides a reactive handle for introducing various substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final compounds.
RORγt Signaling Pathway
Caption: Simplified RORγt signaling pathway and the inhibitory action of inverse agonists.
Luteinizing Hormone (LH) Receptor Antagonists
The luteinizing hormone (LH) receptor, a G-protein coupled receptor (GPCR), is a key regulator of sex hormone production.[8] Antagonists of the LH receptor have therapeutic potential in hormone-dependent cancers, endometriosis, and polycystic ovary syndrome (PCOS). The tetrahydro-1,6-naphthyridine framework has been utilized in the discovery of potent and selective small-molecule antagonists of the LH receptor. This compound can be employed as a foundational scaffold in the synthesis of these antagonists.
Luteinizing Hormone (LH) Receptor Signaling Pathway
Caption: Simplified Luteinizing Hormone (LH) receptor signaling pathway and the action of antagonists.
Conclusion
This compound represents a noteworthy example of a chemical entity whose importance is defined by its enabling role in the synthesis of innovative therapeutics. While its own "discovery" may be traced through its appearance in chemical catalogs and patent literature, its true historical significance is measured by the advancements it has facilitated in the development of potent and selective modulators of challenging biological targets like RORγt and the LH receptor. For researchers in drug discovery, this compound remains a valuable tool, offering a versatile and functionalized scaffold for the creation of next-generation medicines.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. Buy this compound | 766545-20-4 [smolecule.com]
- 3. This compound | 766545-20-4 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | C8H9ClN2 | CID 18449166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Luteinizing hormone - Wikipedia [en.wikipedia.org]
- 7. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
This technical guide provides a comprehensive overview of the available physicochemical properties and a detailed experimental protocol for determining the aqueous solubility of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS Number: 766545-20-4). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
This compound is a synthetic organic compound utilized as a building block in the synthesis of pharmaceuticals.[1] It belongs to the class of fine chemicals and is recognized for its role in developing novel therapeutic agents.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀Cl₂N₂ | [1][2] |
| Molecular Weight | 205.09 g/mol | [2] |
| CAS Number | 766545-20-4 | [1][2] |
| Appearance | Solid | [3][4] |
| LogP (Computational Estimate) | 1.0 to 1.5 | [2] |
| Heavy Atom Count | 12 | [2] |
| Storage Conditions | 2-8 °C, under dry conditions | [1] |
The lipophilicity, indicated by a LogP value between 1.0 and 1.5, suggests moderate lipophilicity, which influences its solubility and membrane permeability.[2]
Solubility Data
Experimental Protocol: Equilibrium Solubility Determination
The recommended method for determining the equilibrium solubility is the shake-flask method.[5][6] This method involves adding an excess of the solid compound to a solvent of interest and agitating the mixture until equilibrium is reached.
1. Materials and Equipment:
-
This compound
-
Solvents (e.g., water, phosphate buffer solutions at various pH values, organic solvents)
-
Volumetric flasks
-
Stoppered flasks or vials
-
Mechanical agitator (e.g., orbital shaker)
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge or filtration apparatus (with appropriate solvent-resistant filters)
-
Validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC) for concentration determination
-
pH meter
2. Preliminary Assessment:
Before conducting the pivotal solubility experiment, it is recommended to perform a preliminary assessment to estimate the required amount of the compound and the time needed to reach equilibrium.[7]
3. Experimental Procedure:
-
Preparation of Solubility Media: Prepare the desired solvents. For aqueous solubility, it is crucial to determine the pH-solubility profile over a relevant physiological range (e.g., pH 1.2 to 6.8).[5][7]
-
Sample Preparation: Add an excess amount of this compound to a stoppered flask containing a known volume of the solubility medium.[6] Ensure that undissolved solid remains present to confirm saturation.
-
Equilibration: Place the flasks in a mechanical agitator at a constant temperature (e.g., 37 ± 1 °C for physiological relevance).[7] Agitate the samples for a predetermined time, sufficient to reach equilibrium.
-
Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by centrifugation or filtration.[6] It is critical to avoid any temperature changes during this step that could affect the solubility.
-
Sample Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC.[6]
-
Data Reporting: The solubility should be reported in units such as mg/mL or mol/L. A minimum of three replicate determinations at each condition is recommended.[7]
Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of a compound.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The naphthyridine core is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities. For instance, derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been investigated as potent HIV-1 integrase allosteric inhibitors.[8]
The chloro substituent on the naphthyridine ring is a key reactive site, allowing for nucleophilic substitution reactions to introduce various functional groups and build molecular diversity.[2]
Logical Relationship in Synthetic Chemistry
Caption: Synthetic utility of the title compound.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. Buy this compound | 766545-20-4 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. who.int [who.int]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS No: 766545-20-4). This compound is a valuable building block in medicinal chemistry and drug discovery, making its structural elucidation and characterization paramount. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies for acquiring and interpreting key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide serves as a foundational resource for researchers working with this and structurally related heterocyclic compounds.
Introduction
This compound is a heterocyclic compound with the molecular formula C₈H₁₀Cl₂N₂ and a molecular weight of 205.09 g/mol .[1] Its structure, featuring a tetrahydronaphthyridine core, makes it a versatile intermediate in the synthesis of various pharmaceutical agents. Accurate structural confirmation is the bedrock of any drug development program, and spectroscopic techniques are the primary tools to achieve this. This guide details the application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the comprehensive characterization of this molecule.
Physicochemical Properties
| Property | Value |
| CAS Number | 766545-20-4 |
| Molecular Formula | C₈H₁₀Cl₂N₂ |
| Molecular Weight | 205.09 g/mol |
| Appearance | Solid |
| Storage | Store at 2-8°C under an inert atmosphere |
Spectroscopic Data
¹H NMR Spectroscopy
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Not Available | - | - | - |
¹³C NMR Spectroscopy
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| Not Available | - |
Infrared (IR) Spectroscopy
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Not Available | - | - |
Mass Spectrometry
Ionization Method: Electrospray Ionization (ESI)
| m/z | Relative Abundance (%) | Assignment |
| Not Available | - | - |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry vial. The hydrochloride salt form of the target compound suggests good solubility in polar solvents like DMSO-d₆ or D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
¹H NMR Acquisition:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a single-pulse ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the solvent peak or TMS.
¹³C NMR Acquisition:
-
Following ¹H NMR, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.
-
Typical parameters include a larger spectral width (e.g., 0-220 ppm), a longer acquisition time, and a relaxation delay of 2 seconds.
-
Process the data similarly to the ¹H spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the KBr pellet in the spectrometer's beam path.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote ionization.
-
Infuse the solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition:
-
Operate the ESI source in positive ion mode, as the nitrogen atoms in the naphthyridine ring are readily protonated.
-
Optimize the source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to maximize the signal of the protonated molecule [M+H]⁺.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula.
Experimental Workflow and Data Analysis
The overall process of spectroscopic analysis follows a logical workflow from sample preparation to final structural confirmation.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Conclusion
The structural characterization of this compound is essential for its application in research and development. While specific spectral data is not currently in the public domain, the standardized protocols for NMR, IR, and mass spectrometry detailed in this guide provide a robust framework for its analysis. By following these methodologies, researchers can confidently verify the identity, purity, and structure of this and related compounds, ensuring the integrity of their scientific endeavors.
References
An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The evaluation of a drug candidate's metabolic stability is a critical step in the early stages of drug discovery and development.[1][2] This process helps in predicting the in vivo clearance of a new chemical entity, thereby providing insights into its potential pharmacokinetic profile.[3] Compounds with high metabolic instability are often rapidly cleared from the body, which may prevent them from achieving the desired therapeutic concentrations. Conversely, highly stable compounds might accumulate and lead to toxicity.[2] This guide provides a comprehensive overview of the methodologies used to assess the in vitro metabolic stability of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, a substituted tetrahydronaphthyridine derivative. While specific metabolic data for this compound is not publicly available, this document outlines the standard experimental protocols, data analysis techniques, and potential metabolic pathways based on its chemical structure and established principles of drug metabolism.
Introduction to In Vitro Metabolic Stability Assays
In vitro metabolic stability assays are designed to determine the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[2] These assays typically utilize subcellular fractions or intact cells that contain these enzymes. The most common systems include:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[4][5]
-
Liver S9 Fractions: This fraction contains both microsomal and cytosolic enzymes, offering a more complete profile of both Phase I and Phase II metabolism.[4]
-
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model that encompasses uptake, metabolism, and efflux processes.[3][6]
-
Recombinant Human CYP Enzymes: These allow for the investigation of which specific CYP isozymes are responsible for the metabolism of a compound.[6]
The primary goal of these assays is to measure the rate of disappearance of the parent compound over time when incubated with one of these systems.[1] From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Experimental Protocols
A detailed protocol for a typical in vitro metabolic stability assay using liver microsomes is provided below. This protocol can be adapted for other in vitro systems.
Materials and Reagents
-
Test Compound: this compound
-
Liver Microsomes: Pooled human, rat, or mouse liver microsomes
-
Buffer: 100 mM Potassium phosphate buffer (pH 7.4)[7]
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 1 mM NADPH solution[7]
-
Positive Control Compounds: Dextromethorphan and Midazolam (compounds with known metabolic profiles)[7]
-
Internal Standard (IS): A stable, non-metabolized compound for LC-MS/MS analysis
-
Solvents: Acetonitrile (ACN) and Dimethyl sulfoxide (DMSO) of HPLC grade[7]
-
Plates: 96-well plates[7]
Incubation Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare working solutions of the test compound by diluting the stock solution with buffer to the desired concentrations (e.g., 1 µM to 10 µM).[8] The final DMSO concentration should be less than 0.5%.[7]
-
Thaw and dilute the liver microsomes in cold buffer to the desired protein concentration (e.g., 0.5 mg/mL).[5]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution to the wells containing the test compound working solutions.
-
Pre-incubate the plate at 37°C for a few minutes.[7]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[7]
-
Incubate the plate at 37°C with gentle agitation.[8]
-
Collect aliquots at predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5][9]
-
-
Reaction Termination:
-
Sample Preparation for Analysis:
Negative Controls
-
Perform a control incubation without the NADPH cofactor to assess non-NADPH dependent metabolism and compound stability in the matrix.[5][7]
-
Perform a control incubation without microsomes to assess the stability of the compound in the incubation buffer.
Data Presentation and Analysis
Quantitative data from the metabolic stability assay should be structured for clear interpretation and comparison.
Data Analysis
The concentration of the remaining parent compound at each time point is determined by LC-MS/MS. The percentage of the compound remaining is calculated relative to the 0-minute time point.
The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining compound versus time.
Equation 1: Calculation of Half-Life t½ = 0.693 / k where k is the elimination rate constant (the absolute value of the slope).
The intrinsic clearance (CLint) is then calculated using the following equation:
Equation 2: Calculation of Intrinsic Clearance CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
Data Tables
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | Peak Area Ratio (Compound/IS) | % Remaining | ln(% Remaining) |
| 0 | Data | 100 | 4.61 |
| 5 | Data | Data | Data |
| 15 | Data | Data | Data |
| 30 | Data | Data | Data |
| 45 | Data | Data | Data |
| 60 | Data | Data | Data |
Table 2: Calculated Metabolic Stability Parameters
| Parameter | Value | Units |
| Half-life (t½) | Calculated Value | min |
| Intrinsic Clearance (CLint) | Calculated Value | µL/min/mg protein |
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. labcorp.com [labcorp.com]
- 2. researchgate.net [researchgate.net]
- 3. bioivt.com [bioivt.com]
- 4. mdpi.com [mdpi.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride in Cell Culture
Abstract
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a synthetic heterocyclic compound primarily utilized as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical and research applications.[1][2] Current scientific literature does not provide evidence of its direct application in cell culture experiments. Instead, its significance lies in its role as a foundational scaffold for the development of bioactive compounds, including potential therapeutics for autoimmune diseases and viral infections. This document outlines the known applications of derivatives of this compound and provides generalized protocols for the evaluation of such compounds in cell culture settings.
Introduction
This compound serves as a crucial building block in organic synthesis.[2] Its chemical structure, featuring a tetrahydronaphthyridine core, allows for further chemical modifications to generate a diverse range of derivatives.[1] While direct biological activity of this specific hydrochloride salt in cell culture has not been reported, its derivatives have shown significant potential in modulating key biological pathways. Notably, this scaffold is integral to the development of Retinoid-related Orphan Receptor γt (RORγt) inverse agonists and HIV-1 integrase inhibitors.[3][4][5]
Applications of Derivatives in Cell Culture
The primary utility of this compound in a cell culture context is indirect, through the study of its derivatives.
RORγt Inverse Agonists
Derivatives of the tetrahydronaphthyridine scaffold have been synthesized and identified as potent and selective inverse agonists of RORγt.[3][4] RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.[3][4]
-
Cell-Based Assays: In cell culture, these derivatives are evaluated for their ability to inhibit the production of pro-inflammatory cytokines, such as IL-17A and IL-17F, from Th17 cells.[3][4]
HIV-1 Integrase Inhibitors
A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been developed as allosteric inhibitors of HIV-1 integrase.[5] These compounds target the lens epithelium-derived growth factor (LEDGF)/p75-binding site on integrase, leading to aberrant multimerization of the enzyme and inhibition of viral replication.[5]
-
Cell-Based Assays: The antiviral activity of these derivatives is assessed in cell culture by infecting susceptible cell lines (e.g., MT-4 cells) with HIV-1 and measuring the inhibition of viral replication.[5]
Quantitative Data Summary
The following table summarizes the biological activities of representative derivatives synthesized using the 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. It is important to note that this data pertains to the derivatives and not the parent compound.
| Derivative Class | Target | Key Assay | Representative IC₅₀/EC₅₀ | Cell Lines | Reference |
| RORγt Inverse Agonist | RORγt | IL-17A Inhibition | Not specified in abstracts | Th17 cells | [3][4] |
| HIV-1 Integrase Inhibitor | HIV-1 Integrase | Antiviral Activity | Not specified in abstracts | Not specified in abstracts | [5] |
Experimental Protocols
The following are generalized protocols for evaluating compounds derived from this compound in a cell culture setting.
General Workflow for Compound Evaluation
Caption: General experimental workflow for evaluating bioactive compounds in cell culture.
Protocol for RORγt Inverse Agonist Activity
-
Cell Culture: Culture primary human Th17 cells or a suitable cell line under conditions that promote IL-17A secretion.
-
Compound Preparation: Dissolve the test compound in DMSO to prepare a stock solution (e.g., 10 mM). Prepare serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Seed the Th17 cells in a 96-well plate. Add the compound dilutions to the wells. Include a positive control (known RORγt inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of IL-17A using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-17A concentration against the compound concentration and determine the IC₅₀ value.
Protocol for Anti-HIV Activity
-
Cell Culture: Culture a suitable host cell line (e.g., MT-4 cells) in an appropriate medium.
-
Compound Preparation: Prepare serial dilutions of the test compound in the cell culture medium.
-
Infection and Treatment: Seed the cells in a 96-well plate. Add the compound dilutions to the wells. Infect the cells with a known titer of HIV-1. Include a positive control (known HIV-1 inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the plate for 4-5 days at 37°C.
-
Viability/Replication Assay: Assess cell viability using an MTT or similar assay to determine the cytotoxic concentration (CC₅₀). Measure HIV-1 replication by quantifying p24 antigen in the supernatant using an ELISA.
-
Data Analysis: Calculate the effective concentration (EC₅₀) for viral inhibition and the selectivity index (SI = CC₅₀/EC₅₀).
Signaling Pathway Diagrams
RORγt Signaling Pathway
Caption: Inhibition of the RORγt signaling pathway by a derivative compound.
HIV-1 Integrase Inhibition
Caption: Allosteric inhibition of HIV-1 integrase by a derivative compound.
Conclusion
This compound is a valuable synthetic intermediate rather than a direct agent for cell culture studies. Its importance lies in providing a versatile scaffold for the generation of novel compounds with significant therapeutic potential. The generalized protocols and pathway diagrams provided herein serve as a guide for researchers and drug development professionals in the evaluation of such derivatives in a cell culture context. Future research may uncover direct biological activities of the parent compound, which would necessitate the development of specific application notes.
References
- 1. Buy this compound | 766545-20-4 [smolecule.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its unique structural framework, featuring a partially saturated naphthyridine core with a reactive chlorine atom, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in research and development settings.
The naphthyridine scaffold is a prominent pharmacophore found in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The title compound serves as a key intermediate for introducing the tetrahydronaphthyridine moiety into larger molecules, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₉ClN₂ · HCl |
| Molecular Weight | 205.09 g/mol |
| CAS Number | 766545-20-4 |
| Appearance | Solid |
| Storage | Store at 2-8°C under an inert atmosphere. |
Applications in Drug Discovery and Development
This compound is a valuable starting material for the synthesis of compounds targeting a range of therapeutic areas:
-
Anticancer Agents: Naphthyridine derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines.[1][2][4][5][6] The mechanism of action for some of these derivatives involves the inhibition of topoisomerase II, a critical enzyme in DNA replication.[4][5]
-
Antimicrobial Agents: The naphthyridine core is a well-established pharmacophore in antibacterial drugs.[7][8][9] Derivatives of this scaffold can be developed to target bacterial DNA gyrase and other essential microbial enzymes.
-
Antiviral Agents (Anti-HIV): Certain derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[10][11]
Quantitative Data: Biological Activities of Naphthyridine Derivatives
The following tables summarize the reported biological activities of various naphthyridine derivatives. It is important to note that these values are for a range of compounds containing the naphthyridine scaffold and may not be directly representative of this compound itself, but rather indicate the potential of its derivatives.
Table 1: Anticancer Activity of Naphthyridine Derivatives (IC₅₀ values)
| Compound/Derivative | Cell Line | IC₅₀ (µM) |
| Naphthyridine Derivative 16 | HeLa (Cervical Cancer) | 0.7[4][5] |
| Naphthyridine Derivative 16 | HL-60 (Leukemia) | 0.1[4][5] |
| Naphthyridine Derivative 16 | PC-3 (Prostate Cancer) | 5.1[4][5] |
| Halogenated 1,8-naphthyridine-3-carboxamide 47 | MIAPaCa (Pancreatic Cancer) | 0.41[2] |
| Halogenated 1,8-naphthyridine-3-carboxamide 47 | K-562 (Leukemia) | 0.77[2] |
| 1,8-naphthyridine-C-3'-heteroaryl derivative 29 | PA-1 (Ovarian Cancer) | 0.41[2] |
| 1,8-naphthyridine-C-3'-heteroaryl derivative 29 | SW620 (Colon Cancer) | 1.4[2] |
| Aaptamine Derivative 28 | HL-60 (Leukemia) | 0.03[1] |
| Aaptamine Derivative 25 | K562 (Erythroleukemia) | 8.5[1] |
Table 2: Antimicrobial Activity of Naphthyridine Derivatives
| Compound/Derivative | Target | IC₅₀ (µg/mL) |
| Naphthyridine Derivative | DNA Gyrase | 1.7 - 13.2[7] |
| Spiro β-Lactam Derivative 8b | DPPH (Antioxidant) | 17.68[12] |
| Spiro β-Lactam Derivative 4c | DPPH (Antioxidant) | 18.53[12] |
Table 3: Anti-HIV Activity of Naphthyridine Derivatives
| Compound/Derivative | Target/Assay | IC₅₀ |
| 8-Hydroxy-[1][10]Naphthyridine 7 | HIV-1 Integrase (Strand Transfer) | 10 nM[10] |
| 8-Hydroxy-[1][10]Naphthyridine 7 | HIV-1 Infected Cell Culture (EC₉₅) | 0.39 µM[10] |
| Thiazole Derivative 32 | HIV-1 Replication | >2.71 µM[13] |
| Thiazole Derivative 33 | HIV-1 Replication | >2.19 µM[13] |
| Thiazole Derivative 34 | HIV-1 Replication | >1.71 µM[13] |
Experimental Protocols
The primary utility of this compound in synthesis is its susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the reaction of this compound with a generic amine nucleophile. The reaction conditions can be optimized by varying the solvent, base, temperature, and reaction time.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, benzylamine, morpholine)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Heating mantle or oil bath with temperature controller
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate/hexanes (for TLC)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120°C.
-
Monitor the reaction progress by TLC (e.g., using a 50% ethyl acetate in hexanes mobile phase).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired substituted 5,6,7,8-tetrahydro-1,6-naphthyridine derivative.
Safety Precautions:
-
This compound is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[14]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[15][16]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A typical experimental workflow for synthesis and purification.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scilit.com [scilit.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.monash.edu [research.monash.edu]
- 14. chemical-label.com [chemical-label.com]
- 15. files.dep.state.pa.us [files.dep.state.pa.us]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Preparation of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery.[1] As a heterocyclic building block, it serves as a valuable precursor in the synthesis of more complex molecules with potential therapeutic activities.[1] The hydrochloride salt form is often utilized to enhance the stability and solubility of the parent compound.[1]
Proper preparation of a stock solution is a critical first step in any experimental workflow to ensure accurate and reproducible results. This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of this compound.
Compound Information
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use.
| Property | Value | Reference |
| CAS Number | 766545-20-4 | [2][3] |
| Molecular Formula | C₈H₁₀Cl₂N₂ | [2] |
| Molecular Weight | 205.09 g/mol | [3][4] |
| Appearance | Solid (form may vary) | N/A |
| Storage (Solid) | 2-8°C, under dry conditions | [2] |
Safety Precautions
Before handling the compound, it is crucial to review the Safety Data Sheet (SDS) and adhere to all recommended safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Materials and Equipment
Materials
-
This compound powder
-
High-purity solvent (e.g., Dimethyl sulfoxide (DMSO), Ethanol, or sterile deionized water)
-
Sterile, amber glass vials or polypropylene tubes with secure caps
Equipment
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Calibrated micropipettes
-
Sterile pipette tips
-
-20°C or -80°C freezer for storage
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a stock solution of a desired concentration. The choice of solvent and concentration will depend on the specific experimental requirements and the compound's solubility.
Determination of an Appropriate Solvent
If the solubility of this compound in your desired solvent is unknown, a small-scale solubility test is recommended.
-
Weigh a small, known amount of the compound (e.g., 1 mg).
-
Add a measured volume of the solvent (e.g., 100 µL) to the compound.
-
Vortex the mixture thoroughly.
-
If the compound does not fully dissolve, incrementally add more solvent, vortexing after each addition, until a clear solution is obtained.
-
Calculate the approximate solubility based on the final volume of solvent used.
Preparation of a 10 mM Stock Solution in DMSO
This example protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Calculate the required mass:
-
Molecular Weight (MW) = 205.09 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 205.09 g/mol = 0.00205 g = 2.05 mg
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh out approximately 2.05 mg of this compound into the tube. Record the exact mass.
-
-
Dissolution:
-
Add 1 mL of high-purity DMSO to the tube containing the compound.
-
Cap the tube securely and vortex the mixture until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes. This minimizes freeze-thaw cycles and protects the compound from light.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Data Presentation
The following tables provide a template for recording information related to stock solution preparation and storage recommendations.
Table 1: Stock Solution Preparation Parameters
| Parameter | Example Value | Your Value |
| Compound Name | This compound | |
| Lot Number | ||
| Molecular Weight ( g/mol ) | 205.09 | |
| Desired Concentration (mM) | 10 | |
| Solvent | DMSO | |
| Desired Volume (mL) | 1 | |
| Calculated Mass (mg) | 2.05 | |
| Actual Mass Weighed (mg) | ||
| Final Concentration (mM) | ||
| Date of Preparation | ||
| Prepared By |
Table 2: Recommended Storage Conditions for Stock Solutions
| Solvent | Storage Temperature | Maximum Recommended Storage Duration | Notes |
| DMSO | -20°C | 1-3 months | Avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | ||
| Ethanol | -20°C | 1 month | Ensure vials are tightly sealed to prevent evaporation. |
| Aqueous Buffer | -20°C or -80°C | Stability should be verified | Subject to hydrolysis; test stability over time. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing the stock solution.
Caption: Workflow for stock solution preparation.
Logical Relationship of Key Steps
This diagram shows the logical progression and dependencies of the key steps in the protocol.
Caption: Key steps and their logical flow.
References
- 1. Buy this compound | 766545-20-4 [smolecule.com]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Best practice/procedure for storing organic solutions? - Chromatography Forum [chromforum.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. captivatebio.com [captivatebio.com]
Application Notes and Protocols for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride in Murine In Vivo Studies
Disclaimer: Direct in vivo studies in mice for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride are not extensively documented in publicly available literature. This compound is often cited as a synthetic intermediate for the development of more complex molecules.[1] The following application notes and protocols are therefore based on generalized methodologies for in vivo studies of small molecule heterocyclic compounds in mice and should be adapted based on the specific research hypothesis and the biological target of interest.
Introduction
This compound is a heterocyclic compound belonging to the tetrahydro-1,6-naphthyridine class.[2] Derivatives of this scaffold have been investigated for various therapeutic applications, including as Retinoid-related orphan receptor γt (RORγt) inverse agonists for autoimmune diseases and as allosteric inhibitors of HIV-1 integrase.[3][4][5] These application notes provide a foundational framework for researchers and drug development professionals to design and execute initial in vivo studies in mice to explore the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound.
Potential Therapeutic Applications
Based on the activity of structurally related compounds, potential areas of investigation for this compound in murine models could include:
-
Immunology and Autoimmune Diseases: Given that related structures can act as RORγt inverse agonists, this compound could be explored in mouse models of psoriasis, multiple sclerosis, or inflammatory bowel disease.[3][4]
-
Infectious Diseases: The tetrahydro-1,6-naphthyridine scaffold has been associated with HIV-1 integrase inhibition.[5]
-
Oncology: Modulation of various signaling pathways by related kinase inhibitors suggests potential for investigation in cancer models.
Data Presentation: Templates for In Vivo Studies
The following tables are templates for organizing and presenting quantitative data from in vivo mouse studies.
Table 1: Preliminary Dose Range Finding Study
| Dose (mg/kg) | Route of Administration | Number of Animals | Observation Period (days) | Adverse Events Noted | Mortality |
| 1 | e.g., Oral (p.o.) | 3 | 7 | None | 0/3 |
| 10 | e.g., Oral (p.o.) | 3 | 7 | e.g., Lethargy | 0/3 |
| 50 | e.g., Oral (p.o.) | 3 | 7 | e.g., Weight loss >10% | 1/3 |
| 100 | e.g., Oral (p.o.) | 3 | 7 | e.g., Severe distress | 3/3 |
Table 2: Pharmacokinetic Profile in Mice
| Parameter | Dose 1 (e.g., 10 mg/kg, i.v.) | Dose 2 (e.g., 50 mg/kg, p.o.) |
| Cmax (ng/mL) | Insert Value | Insert Value |
| Tmax (h) | Insert Value | Insert Value |
| AUC (0-t) (ng*h/mL) | Insert Value | Insert Value |
| Half-life (t1/2) (h) | Insert Value | Insert Value |
| Bioavailability (%) | N/A | Insert Value |
Table 3: Efficacy Study in a Disease Model (Example: Psoriasis Model)
| Treatment Group | Dose (mg/kg/day) | Mean Ear Thickness (mm ± SEM) | Splenomegaly Index (± SEM) | Key Cytokine Level (e.g., IL-17A) (pg/mL ± SEM) |
| Vehicle Control | 0 | Insert Value | Insert Value | Insert Value |
| Compound | 10 | Insert Value | Insert Value | Insert Value |
| Compound | 30 | Insert Value | Insert Value | Insert Value |
| Positive Control | Specify | Insert Value | Insert Value | Insert Value |
Experimental Protocols
Protocol 4.1: Acute Toxicity and Dose Range Finding
This protocol is designed to determine the maximum tolerated dose (MTD) and identify potential acute toxicities.
-
Animal Model: Use healthy, 8-10 week old mice of a standard strain (e.g., C57BL/6 or BALB/c).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., saline, PBS with a solubilizing agent like DMSO, if necessary).
-
Dosing: Administer single doses of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups of animals.
-
Observation: Monitor animals closely for the first 4 hours post-administration and then daily for 7-14 days. Record clinical signs of toxicity, body weight, and any mortality.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.
Protocol 4.2: Pharmacokinetic (PK) Study
This protocol aims to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Animal Model: Use cannulated mice (e.g., jugular vein cannulation) to facilitate serial blood sampling.
-
Dosing: Administer a single dose of the compound intravenously (i.v.) to determine clearance and volume of distribution, and orally (p.o.) or via the intended therapeutic route to determine bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters like Cmax, Tmax, AUC, and half-life.
Protocol 4.3: Efficacy Study in a Murine Disease Model
This protocol provides a general framework for assessing the therapeutic efficacy of the compound. The specific model will depend on the research hypothesis.
-
Model Induction: Induce the disease state in mice (e.g., imiquimod-induced psoriasis, experimental autoimmune encephalomyelitis for MS).
-
Group Allocation: Randomly assign animals to different treatment groups: vehicle control, positive control (a known effective drug), and various doses of this compound.
-
Dosing Regimen: Administer the compound daily or as determined by the PK study for a specified duration.
-
Endpoint Measurement: At the end of the study, measure relevant disease parameters. This could include clinical scores, histopathological analysis of affected tissues, and measurement of biomarkers (e.g., cytokine levels in serum or tissue).
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.
Visualizations
Caption: General workflow for in vivo studies in mice.
Caption: Hypothetical signaling pathway for a RORγt inverse agonist.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | C8H9ClN2 | CID 18449166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a synthetic organic compound that serves as a key building block in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active molecules, making its purity and characterization critical for reliable downstream applications. These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀Cl₂N₂ | [1] |
| Molecular Weight | 205.09 g/mol | |
| CAS Number | 766545-20-4 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, methanol, and DMSO | |
| Storage | Store at 2-8°C under dry conditions. | [1] |
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust method for assessing the purity of this compound and identifying any related impurities. A reversed-phase HPLC method is proposed for this purpose.
Experimental Protocol
1.1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
1.2. Chromatographic Conditions A summary of the HPLC method parameters is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
1.3. Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of a 50:50 mixture of water and acetonitrile.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample and dissolve it in 100 mL of a 50:50 mixture of water and acetonitrile.
1.4. Analysis Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by calculating the area percentage of the main peak.
Data Presentation
| Analyte | Retention Time (min) | Peak Area (%) |
| 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | ~ 7.5 | > 98% |
| Impurity 1 | ~ 5.2 | < 0.5% |
| Impurity 2 | ~ 8.9 | < 0.5% |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.
Experimental Workflow
Caption: HPLC analysis workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine and for the characterization of volatile and semi-volatile impurities.[2]
Experimental Protocol
2.1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Methanol or Dichloromethane (GC grade)
-
This compound sample
-
Vials with PTFE-lined septa
2.2. GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100°C (1 min), then 10°C/min to 280°C (5 min) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
2.3. Sample Preparation
-
Dissolve a small amount of the sample in methanol or dichloromethane to a concentration of approximately 1 mg/mL. The free base may need to be generated by neutralization for better volatility if the hydrochloride salt is not sufficiently volatile.
2.4. Analysis Inject the prepared sample into the GC-MS system. The resulting total ion chromatogram (TIC) will show the separation of components, and the mass spectrum of each peak can be used for identification by comparison with spectral libraries or by interpretation of fragmentation patterns.
Data Presentation
| Component | Retention Time (min) | Key Mass Fragments (m/z) |
| 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | ~ 12.8 | 168 (M+), 140, 133, 105 |
| Potential Impurity | Varies | Varies |
Note: Retention times and mass fragments are predictive and require experimental confirmation.
Experimental Workflow
Caption: GC-MS analysis workflow for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
Experimental Protocol
3.1. Instrumentation and Materials
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
This compound sample
3.2. NMR Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25°C | 25°C |
| Pulse Program | Standard 1D | Proton-decoupled |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1 s | 2 s |
3.3. Sample Preparation
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
3.4. Analysis Acquire the ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals will confirm the structure of the compound.
Data Presentation (Predicted)
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.8 | d | 1H | Ar-H |
| ~ 7.2 | d | 1H | Ar-H |
| ~ 4.0 | s | 2H | CH₂ |
| ~ 3.2 | t | 2H | CH₂ |
| ~ 2.8 | t | 2H | CH₂ |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~ 155 | C=N |
| ~ 150 | C-Cl |
| ~ 140 | Ar-C |
| ~ 120 | Ar-CH |
| ~ 118 | Ar-CH |
| ~ 45 | CH₂ |
| ~ 42 | CH₂ |
| ~ 25 | CH₂ |
Note: Chemical shifts are predictive and require experimental verification.
Logical Relationship Diagram
References
Application Notes and Protocols for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride as a Synthetic Scaffold
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is not a direct chemical probe with a defined biological target. Instead, it serves as a valuable synthetic intermediate or scaffold for the development of biologically active molecules. These application notes focus on its utility in medicinal chemistry and provide generalized protocols for the development and evaluation of compounds derived from this scaffold.
Introduction
This compound is a heterocyclic organic compound that has gained prominence as a versatile building block in the synthesis of novel therapeutic agents.[1] Its rigid, bicyclic core provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets. The chloro-substituent on the pyridine ring is particularly useful as it allows for a range of chemical modifications, such as nucleophilic substitution or cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.[2][3]
The tetrahydro-1,6-naphthyridine scaffold has been successfully incorporated into molecules targeting a variety of proteins implicated in human diseases, including enzymes, nuclear receptors, and viral proteins.[4][5][6] This highlights the potential of this scaffold in generating lead compounds for different therapeutic areas.
Application as a Synthetic Scaffold in Drug Discovery
The primary application of this compound is as a starting material in multi-step organic synthesis to generate more complex molecules with desired pharmacological activities. Medicinal chemists utilize this scaffold to explore the structure-activity relationships (SAR) of novel compound series.
Table 1: Examples of Biologically Active Molecules Derived from the Tetrahydro-1,6-naphthyridine Scaffold
| Target Protein | Therapeutic Area | Type of Modulation | Representative Compound(s) |
| Retinoid-related Orphan Receptor γt (RORγt) | Autoimmune Diseases, Inflammation | Inverse Agonist | TAK-828F[4][7] |
| HIV-1 Integrase | Antiviral (HIV) | Allosteric Inhibitor | Various derivatives targeting the LEDGF/p75 binding site[5][8][9] |
| Luteinizing Hormone Receptor (LHR) | Oncology, Reproductive Health | Antagonist | BAY-298, BAY-899[6][10] |
| Glycogen Synthase Kinase 3 (GSK-3) | Neurodegenerative Diseases, Bipolar Disorder | Inhibitor | Various derivatives[11] |
Experimental Protocols
The following are generalized protocols that outline the typical workflow for utilizing this compound in a drug discovery campaign.
1. General Synthetic Protocol: Diversification of the Scaffold
This protocol describes a general method for modifying the 2-chloro position of the naphthyridine ring, a common first step in generating a library of derivatives.
-
Objective: To synthesize a library of 2-substituted-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.
-
Materials:
-
This compound
-
A library of nucleophiles (e.g., amines, thiols) or boronic acids for cross-coupling
-
Appropriate solvent (e.g., DMF, DMSO, Dioxane)
-
Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA)
-
For cross-coupling: Palladium catalyst (e.g., Pd(PPh₃)₄) and ligand (e.g., SPhos)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)
-
-
Procedure (Illustrative Example: Suzuki Cross-Coupling):
-
To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst (0.05 equivalents), and a suitable ligand (0.1 equivalents).
-
Add a solvent (e.g., dioxane/water mixture) and a base (e.g., K₂CO₃, 2 equivalents).
-
Purge the vessel with an inert gas (e.g., argon) for 10-15 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 2-substituted derivative.
-
-
Characterization: Confirm the structure and purity of the synthesized compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
2. In Vitro Assay Protocol: RORγt Reporter Gene Assay
This protocol describes a cell-based assay to evaluate the ability of synthesized compounds to inhibit the transcriptional activity of RORγt, a key target for autoimmune diseases.[4][7]
-
Objective: To determine the IC₅₀ of test compounds against RORγt-mediated transcription.
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmids for full-length human RORγt
-
A reporter plasmid containing ROR response elements (ROREs) upstream of a luciferase gene
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds synthesized from the tetrahydro-1,6-naphthyridine scaffold
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the RORγt expression plasmid, the RORE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation: Incubate the cells with the compounds for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Visualizations
Logical Workflow for Drug Discovery Using a Chemical Scaffold
Caption: A generalized workflow for a drug discovery project starting from a chemical scaffold.
Representative Signaling Pathway: RORγt in Th17 Cell Differentiation
Caption: A simplified diagram of the RORγt signaling pathway leading to Th17 cell differentiation and IL-17 production.
References
- 1. 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | C8H9ClN2 | CID 18449166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemists synthesize an improved building block for medicines | UBC Science [science.ubc.ca]
- 3. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | The GSK-3 Inhibitor CT99021 Enhances the Acquisition of Spatial Learning and the Accuracy of Spatial Memory [frontiersin.org]
LC-MS method for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride detection
An LC-MS method for the detection of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride has been developed for researchers, scientists, and drug development professionals. This method provides a robust and sensitive protocol for the quantification of this compound in various matrices.
Introduction
This compound is a synthetic organic compound with the molecular formula C₈H₁₀Cl₂N₂ and a molecular weight of approximately 205.09 g/mol .[1][2] This compound belongs to the tetrahydronaphthyridine family and serves as a crucial building block in the synthesis of pharmaceuticals and other fine organic chemicals.[3] Its structural features make it a compound of interest in medicinal chemistry, with potential applications in the development of new therapeutic agents. Given its role in pharmaceutical synthesis, a reliable and sensitive analytical method for its detection and quantification is essential for quality control, pharmacokinetic studies, and metabolic profiling. This application note details a liquid chromatography-mass spectrometry (LC-MS) method for the analysis of this compound.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for calibration curve construction.
-
Sample Matrix (e.g., Plasma): For the analysis of the compound in a biological matrix, a protein precipitation extraction is recommended.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 169.1 (Calculated for [M+H]⁺ of the free base C₈H₉ClN₂) |
| Product Ions (Q3) | To be determined by infusion of the standard solution into the mass spectrometer. Hypothetical transitions could be based on fragmentation of the pyridine ring or loss of side chains. |
| Ion Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | To be optimized for the specific compound |
| Collision Energy | To be optimized for each MRM transition |
Data Presentation
The quantitative performance of the method should be validated according to standard guidelines. The following table summarizes the expected performance characteristics of the LC-MS method for this compound. These values are representative and should be experimentally determined.
| Parameter | Expected Performance |
| Linearity Range | 0.1 ng/mL - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% (Intra-day and Inter-day) |
| Accuracy (%Recovery) | 85% - 115% |
Experimental Workflow
Caption: Experimental workflow from sample preparation to final data reporting.
References
application of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride in neuroscience research
An examination of current scientific literature reveals that while 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is primarily documented as a chemical intermediate in synthetic organic chemistry, its core structure, the tetrahydronaphthyridine scaffold, is a key component in the development of novel therapeutics for neuroscience research.[1][2][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the potential of this chemical family in addressing neurological disorders.
Application Notes
The tetrahydronaphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[5] In neuroscience, derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have shown promise in several areas, most notably in the pursuit of treatments for Alzheimer's disease and as modulators of key neuronal receptors.[6][7][8]
Phosphodiesterase 5 (PDE5) Inhibition for Alzheimer's Disease
A significant application of the tetrahydronaphthyridine scaffold is in the design of potent phosphodiesterase 5 (PDE5) inhibitors for the treatment of Alzheimer's disease.[6][7] PDE5 is an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger crucial for synaptic plasticity and memory formation.[6][7] By inhibiting PDE5, cGMP levels are elevated, leading to the activation of cGMP-dependent protein kinase (PKG) and subsequently, the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor in learning and memory.[6][7]
Derivatives of 1,2,3,4-tetrahydrobenzo[b][1][9]naphthyridine have been synthesized and identified as highly potent PDE5 inhibitors with excellent in vitro efficacy.[6][7]
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
The naphthyridine core is also found in compounds that modulate nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in cognitive functions, such as learning, memory, and attention.[10][11][12][13] Dysregulation of nAChR signaling is implicated in Alzheimer's disease and schizophrenia.[10][11][14] While direct modulation by this compound has not been reported, the general structure is of interest for developing selective nAChR modulators.
HIV-1 Integrase Inhibition with CNS Implications
Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been developed as allosteric inhibitors of HIV-1 integrase.[8] While primarily an antiviral application, HIV-associated neurocognitive disorders (HAND) are a significant neurological complication of HIV infection. Developing CNS-penetrant integrase inhibitors is an area of active research, and this scaffold could be explored for such purposes.
Quantitative Data Summary
The following table summarizes the in vitro potency of a representative tetrahydronaphthyridine-based PDE5 inhibitor.
| Compound ID | Target | Assay | IC50 (nM) | Reference |
| 6c | PDE5 | In vitro enzyme assay | 0.056 | [6][7] |
Compound 6c: 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][1][9]naphthyridine-8-carbonitrile
Experimental Protocols
Protocol 1: In Vitro PDE5 Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of tetrahydronaphthyridine derivatives against the PDE5 enzyme.
1. Materials and Reagents:
-
Recombinant human PDE5A1 enzyme
-
cGMP (substrate)
-
[³H]cGMP (tracer)
-
Snake venom nucleotidase
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant PDE5A1 enzyme, and the test compound solution.
-
Initiate the reaction by adding a mixture of cGMP and [³H]cGMP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding snake venom nucleotidase, which will hydrolyze the [³H]5'-GMP product to [³H]guanosine.
-
Add a scintillant-containing resin that binds the unreacted [³H]cGMP.
-
After incubation, centrifuge the plate and measure the radioactivity of the supernatant (containing [³H]guanosine) using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Animal Model of Alzheimer's Disease for Efficacy Testing
This protocol describes a general workflow for assessing the in vivo efficacy of a tetrahydronaphthyridine-based PDE5 inhibitor in a mouse model of Alzheimer's disease.
1. Animal Model:
-
Use a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1 mice) that develops age-dependent amyloid plaques and cognitive deficits.
-
Use age-matched wild-type littermates as controls.
2. Drug Administration:
-
Dissolve the test compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).
-
Administer the compound to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and frequency for a specified duration.
3. Behavioral Testing (Cognitive Assessment):
-
Morris Water Maze: To assess spatial learning and memory.
-
Train the mice to find a hidden platform in a circular pool of water.
-
Record the escape latency (time to find the platform) and path length over several days of training.
-
Conduct a probe trial where the platform is removed, and measure the time spent in the target quadrant.
-
-
Novel Object Recognition: To assess recognition memory.
-
Acclimatize the mice to an open field arena.
-
During the training phase, present two identical objects.
-
During the testing phase, replace one of the objects with a novel object and measure the time spent exploring the novel versus the familiar object.
-
4. Post-mortem Analysis:
-
After the behavioral testing, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Stain brain sections for amyloid-beta plaques and other relevant markers.
-
ELISA: Quantify the levels of soluble and insoluble amyloid-beta peptides in brain homogenates.
-
Western Blot: Analyze the levels of key proteins in the cGMP/PKG/CREB signaling pathway.
Visualizations
Caption: PDE5 Inhibition Signaling Pathway.
Caption: Experimental Workflow for In Vivo Efficacy.
References
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. Buy this compound | 766545-20-4 [smolecule.com]
- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Treating the Cognitive Deficits of Schizophrenia [ouci.dntb.gov.ua]
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using a Tetrahydronaphthyridine-Based Library
Audience: Researchers, scientists, and drug development professionals.
Introduction
The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology and immunology. High-throughput screening (HTS) is a critical methodology for identifying initial chemical matter from large compound libraries that can modulate the activity of a specific kinase target.[1][2][3][4] This application note provides a detailed protocol and representative data for a high-throughput screening campaign designed to identify inhibitors of a hypothetical serine/threonine kinase, "Kinase-X," using a diverse chemical library that includes scaffolds such as 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. While this compound is a known synthetic chemical, specific HTS data for it is not publicly available; therefore, this note serves as an illustrative guide.[5]
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a valuable scaffold in medicinal chemistry, appearing in compounds targeting a range of biological targets, including HIV-1 integrase and RORγt.[6][7][8] Its rigid, bicyclic structure provides a three-dimensional framework that can be functionalized to achieve potent and selective interactions with protein targets.
Hypothetical Kinase-X Signaling Pathway
The target, Kinase-X, is a key component of a signaling cascade that promotes cell proliferation. Its inhibition is a therapeutic strategy for certain cancers. The pathway below illustrates the role of Kinase-X.
Caption: Hypothetical Kinase-X signaling pathway.
High-Throughput Screening Workflow
The HTS process is designed to efficiently screen a large library of compounds to identify "hits" that warrant further investigation. The workflow involves a primary screen, a confirmatory screen, and subsequent dose-response analysis to determine potency.
Caption: High-throughput screening and hit validation workflow.
Experimental Protocols
Principle of the Assay
This protocol describes a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A low luminescence signal indicates high kinase activity (ATP consumption), while a high signal indicates low kinase activity (ATP preservation), signifying inhibition.
Reagents and Materials
-
Kinase-X Enzyme: Recombinant human Kinase-X.
-
Substrate: Myelin basic protein (MBP).
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Compound Plates: 384-well plates with compounds, including this compound, serially diluted in DMSO.
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay (Promega).
-
Plate Reader: Luminescence-capable microplate reader.
Protocol: Primary High-Throughput Screen
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each compound from the library (10 mM in DMSO) into individual wells of a 384-well assay plate.
-
Enzyme Preparation: Prepare a 2X enzyme solution by diluting Kinase-X to 20 ng/µL in assay buffer.
-
Substrate/ATP Mix: Prepare a 2X substrate/ATP solution containing 0.4 mg/mL MBP and 20 µM ATP in assay buffer.
-
Enzyme Addition: Add 5 µL of the 2X enzyme solution to each well of the assay plate containing the compounds.
-
Incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Kinase Reaction: Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction. The final volume is 10 µL, and the final compound concentration is 50 µM.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Signal Reading: Incubate for an additional 10 minutes at room temperature to stabilize the signal, then read the luminescence on a plate reader.
Protocol: Dose-Response Assay
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO, starting from a 10 mM stock.
-
Compound Dispensing: Dispense 50 nL of each dilution into a 384-well assay plate.
-
Assay Execution: Follow steps 2-9 of the primary HTS protocol.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Data Presentation
The following table summarizes representative data from a hypothetical HTS campaign. "HTS-001" represents a hypothetical hit compound based on the 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
| Compound ID | Scaffold Type | Primary Screen Inhibition @ 50 µM (%) | Confirmed Hit | IC50 (µM) |
| HTS-001 | Tetrahydronaphthyridine | 85.2 | Yes | 1.2 |
| HTS-002 | Pyrimidine | 65.7 | Yes | 8.5 |
| HTS-003 | Thiazole | 12.1 | No | > 100 |
| HTS-004 | Tetrahydronaphthyridine | 92.5 | Yes | 0.8 |
| HTS-005 | Benzimidazole | 5.6 | No | > 100 |
Conclusion
This application note provides a comprehensive, albeit illustrative, framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors. The use of robust assay methodologies, automated liquid handling, and careful data analysis is essential for the successful identification of promising lead compounds, such as those built upon versatile scaffolds like 5,6,7,8-tetrahydro-1,6-naphthyridine. The detailed protocols and workflow serve as a guide for researchers embarking on similar drug discovery efforts.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput Screening - TDC [tdcommons.ai]
- 4. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | [frontierspecialtychemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS No: 766545-20-4). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 766545-20-4 |
| Molecular Formula | C₈H₁₀Cl₂N₂ |
| Molecular Weight | 205.09 g/mol |
Hazard Identification and Safety Precautions
This compound is a hazardous substance. The following table summarizes its classification and associated precautionary measures.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| H315: Causes skin irritation | Skin irritation (Category 2) | Wear protective gloves. Wash skin thoroughly after handling. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| H319: Causes serious eye irritation | Eye irritation (Category 2A) | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Signal Word: Danger [1]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge is required.
Handling and Storage Protocols
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Dispensing: When weighing or transferring the solid material, take care to avoid generating dust.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage
-
Temperature: Store in a tightly sealed container in a cool, dry place at 2-8°C.[2]
-
Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Incompatibilities: Keep away from strong oxidizing agents.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Ingestion | If swallowed, rinse mouth with water (only if the person is conscious). Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. |
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills (if dissolved), absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Cleaning: Clean the spill area thoroughly with a suitable decontaminating solution.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Stability and Reactivity
-
Stability: The compound is stable under recommended storage conditions.
-
Reactivity: It may react with strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, it may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.
Disposal Considerations
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or waterways.
Disclaimer: This information is provided for guidance only and is based on the data available at the time of publication. It is the responsibility of the user to conduct a thorough risk assessment before using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine core?
A common precursor for the construction of the tetrahydronaphthyridine scaffold is a substituted aminopyridine which can undergo cyclization reactions. For instance, derivatives of 4-aminopyridine can be utilized in reactions like the Skraup reaction or Pictet-Spengler-type cyclizations to form the bicyclic ring system.[1][2]
Q2: What are the critical parameters to control during the chlorination step?
Key parameters for a successful chlorination of the naphthyridine ring system include the choice of chlorinating agent, reaction temperature, and solvent. The reactivity of the substrate and the potential for side reactions should be carefully considered. Common chlorinating agents include phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂).
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[3] This technique allows for the visualization of the consumption of starting materials and the formation of the product and any byproducts, helping to determine the optimal reaction time.
Q4: What are the recommended purification methods for the final product?
The final product, this compound, can be purified using several methods. Recrystallization is a common technique to obtain a highly pure crystalline solid.[1][4] Column chromatography can also be employed to separate the desired product from impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Tetrahydronaphthyridine Core | Incomplete cyclization reaction. | - Ensure the purity of starting materials, as impurities can inhibit the reaction.[3]- Optimize the reaction temperature; some cyclizations require heating while others proceed at room temperature.[3]- Extend the reaction time and monitor progress using TLC.[3]- The choice of solvent can significantly impact the reaction rate and yield. Experiment with different solvents to find the optimal conditions.[3] |
| Formation of Multiple Products (Poor Regioselectivity) | Use of unsymmetrical starting materials or non-selective reaction conditions. | - Employ regioselective synthetic strategies. - The choice of catalyst can influence regioselectivity in certain cyclization reactions.[3] |
| Low Yield During Chlorination | Incomplete reaction or degradation of the product. | - Optimize the amount of the chlorinating agent; excess reagent can sometimes lead to side reactions.- Control the reaction temperature carefully, as overheating can cause decomposition.- Consider alternative chlorinating agents that may offer better selectivity and yield under milder conditions. |
| Product is an Oil or Fails to Crystallize | Presence of impurities or residual solvent. | - Ensure all volatile solvents are removed under reduced pressure.- Attempt purification by column chromatography before crystallization.- Try different solvent systems for recrystallization. |
| Final Hydrochloride Salt is Impure | Incomplete conversion to the salt or presence of unreacted starting material. | - Ensure the stoichiometric amount of hydrochloric acid is used for salt formation.- Wash the final product with a suitable organic solvent to remove non-polar impurities. |
Experimental Protocols
General Protocol for the Synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold
A common route to the tetrahydronaphthyridine core involves a Pictet-Spengler type reaction.[1][4]
-
Preparation of the Pyridinylethylamine Precursor: A suitable substituted pyridine, such as 2-methoxy-6-methylpyridine, can be converted to a pyridinylethylamine derivative through a series of steps including metalation, addition to formaldehyde, amination, and deprotection.[1][4]
-
Pictet-Spengler Cyclization: The pyridinylethylamine is then reacted with a glyoxylate derivative (e.g., ethyl glyoxylate) in the presence of an acid catalyst to induce cyclization and form the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system.[1][4] The product is often isolated as its hydrochloride salt.
General Protocol for Chlorination
-
Reaction Setup: The 5,6,7,8-tetrahydro-1,6-naphthyridin-2-one precursor is dissolved in a suitable solvent, such as phosphorus oxychloride (POCl₃), which can also act as the chlorinating agent.
-
Reaction Conditions: The mixture is heated under reflux for a specified period, typically several hours, while monitoring the reaction progress by TLC.
-
Work-up: After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield the crude 2-chloro derivative. Further purification can be achieved by column chromatography or recrystallization.
Formation of the Hydrochloride Salt
-
The purified 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is dissolved in a suitable solvent such as diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.
-
The resulting precipitate, the hydrochloride salt, is collected by filtration, washed with cold solvent, and dried under vacuum.
Visualizations
References
Technical Support Center: 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride Degradation
Welcome to the technical support center for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
Based on the structure of the molecule, several degradation pathways can be anticipated under various stress conditions. Hydrolysis of the chloro group to a hydroxyl group is a likely pathway under acidic or basic conditions. Oxidation of the tertiary amine or the aromatic ring could occur under oxidative stress. The tetrahydro-naphthyridine ring system may also undergo ring-opening or aromatization under certain conditions.
Q2: I am observing unexpected peaks in my chromatogram during stability testing. What could be the cause?
Unexpected peaks are often indicative of degradation products. The appearance of new peaks that grow over time, with a corresponding decrease in the parent peak area, suggests compound degradation. It is also possible that these peaks are impurities from the synthesis that are now being resolved under your analytical method, or they could be extractables or leachables from your container closure system. A forced degradation study can help identify potential degradation products and confirm if the observed peaks correspond to them.
Q3: How can I confirm the identity of a suspected degradation product?
The identification of degradation products typically involves a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) can provide the molecular weight of the degradation product. Further structural elucidation can be achieved using techniques like tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Isolation of the degradation product using preparative HPLC may be necessary for complete characterization.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
To minimize degradation, it is recommended to store this compound in a well-closed container, protected from light and moisture, at controlled room temperature.[1] For long-term storage, refrigeration (2-8 °C) is advisable.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
-
Possible Cause: Inappropriate column chemistry or mobile phase composition.
-
Troubleshooting Steps:
-
Column Selection: Ensure the column stationary phase is suitable for the polarity of the parent compound and its potential degradants. A C18 column is a common starting point.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Experiment with different pH values to achieve optimal peak symmetry.
-
Gradient Optimization: If using a gradient elution, adjust the gradient slope and time to improve the separation of closely eluting peaks.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.
-
Issue 2: Mass Imbalance in Forced Degradation Studies
-
Possible Cause: Formation of non-UV active or volatile degradation products, or degradation products that are not eluting from the HPLC column.
-
Troubleshooting Steps:
-
Use of a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in addition to a UV detector.
-
Check for Volatility: Use analytical techniques suitable for volatile compounds, such as headspace gas chromatography (GC), if volatile degradants are suspected.
-
Column Recovery Study: Perform a study to ensure that all components are eluting from the column and that there is no irreversible adsorption.
-
Broaden Analytical Scope: Consider the possibility of insoluble degradants that may be filtered out during sample preparation.
-
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][3]
1. Acid Hydrolysis:
-
Procedure: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for 24 hours.
-
Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 N NaOH.
2. Base Hydrolysis:
-
Procedure: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat the solution at 60°C for 24 hours.
-
Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 N HCl.
3. Oxidative Degradation:
-
Procedure: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
4. Thermal Degradation:
-
Procedure: Place the solid compound in a temperature-controlled oven at 80°C for 48 hours.
5. Photolytic Degradation:
-
Procedure: Expose the solid compound and a solution of the compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a suitable buffer and pH).
Data Presentation
Quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Assay of Parent Compound | % Total Impurities | Mass Balance (%) |
| Control | 100.0 | < 0.1 | 100.0 |
| 0.1 N HCl, 60°C, 24h | 85.2 | 14.5 | 99.7 |
| 0.1 N NaOH, 60°C, 24h | 90.1 | 9.8 | 99.9 |
| 3% H₂O₂, RT, 24h | 78.5 | 21.0 | 99.5 |
| 80°C, 48h (Solid) | 98.9 | 1.0 | 99.9 |
| Photolytic (Solid) | 99.5 | 0.4 | 99.9 |
| Photolytic (Solution) | 92.3 | 7.5 | 99.8 |
Visualizations
The following diagrams illustrate key workflows and potential pathways relevant to the degradation studies of this compound.
Caption: General workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
Technical Support Center: Synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the general synthetic strategies for preparing the 5,6,7,8-tetrahydro-1,6-naphthyridine core?
A1: The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is generally considered underdeveloped, but common strategies include the Pictet-Spengler reaction, cobalt-catalyzed [2+2+2] cyclizations, and reductions or reductive additions to the fully aromatized 1,6-naphthyridine system.[1][2] One approach involves a Pictet-Spengler reaction with an ethyl glyoxylate polymer to form the tetrahydronaphthyridine ring.[1][3]
Q2: Why is the final product often isolated as a hydrochloride salt?
A2: The hydrochloride salt form of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is often preferred to improve the compound's stability and solubility.[4] The nitrogen atoms in the naphthyridine core are basic and can readily accept a proton from hydrochloric acid.[4]
Q3: What are some common reactive sites on the 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine molecule?
A3: The primary reactive sites are the chloro substituent and the nitrogen atoms. The chlorine atom at the 2-position is susceptible to nucleophilic substitution by various nucleophiles, such as amines and alcohols.[4] The nitrogen atoms can participate in acid-base reactions and N-alkylation.[4][5]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Moisture-sensitive intermediates | Precursors such as 2-chloro-6-methoxynicotinoyl chloride are sensitive to moisture and can hydrolyze, leading to low yields in subsequent steps.[1][3] Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider extending the reaction time or moderately increasing the temperature. |
| Sub-optimal reaction temperature | The optimal reaction temperature can vary depending on the specific synthetic step. Experiment with a range of temperatures to find the best conditions for your substrates and reagents. |
| Poor quality of starting materials | Impurities in the starting materials can lead to side reactions and lower the yield of the desired product. Ensure the purity of all reagents before use. |
| Inefficient cyclization | The formation of the tetrahydronaphthyridine ring can be challenging. For Pictet-Spengler type reactions, ensure the appropriate acid catalyst is used and that the reaction conditions are optimized. |
Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of chlorinated intermediates | As mentioned, chlorinated precursors are often moisture-sensitive.[1][3] Hydrolysis can lead to the formation of the corresponding carboxylic acid or other undesired byproducts. Strict anhydrous conditions are crucial. |
| Over-reduction or incomplete reduction | If a reduction step is employed to form the tetrahydro-ring from a more oxidized precursor, both over-reduction and incomplete reduction can lead to a mixture of products. Carefully control the stoichiometry of the reducing agent and the reaction time. |
| Side reactions at the nitrogen atoms | The nitrogen atoms in the ring can undergo undesired side reactions. If necessary, consider using a protecting group, such as a Boc group, for the secondary amine during certain synthetic steps.[1][3] |
| Poor regioselectivity | In reactions like the Friedländer annulation, which can be used to construct related naphthyridine systems, the use of unsymmetrical ketones can lead to a mixture of regioisomers.[6] While not a direct step for the title compound, analogous challenges in cyclization steps may arise. Careful selection of starting materials and reaction conditions is important. |
Purification Challenges
| Issue | Troubleshooting Steps |
| Removal of inorganic salts | After reactions involving salt formation or quenching with aqueous solutions, residual inorganic salts can be difficult to remove. Consider washing the crude product with water (if the product has low water solubility) or using a filtration aid like Celite to remove insoluble materials.[1][3] |
| Co-eluting impurities in chromatography | If impurities are difficult to separate by column chromatography, try using a different solvent system or a different stationary phase. Alternatively, recrystallization can be an effective purification method for crystalline products.[1][3] |
| Difficulty in isolating the hydrochloride salt | Ensure the correct stoichiometry of hydrochloric acid is used for salt formation. The choice of solvent is also critical; a solvent in which the hydrochloride salt is insoluble is required to induce precipitation. |
Experimental Protocols
A representative, generalized experimental workflow for the synthesis of a tetrahydro-1,6-naphthyridine core, followed by chlorination and hydrochloride salt formation is outlined below. Note: This is a generalized procedure and specific conditions may need to be optimized.
Step 1: Formation of the Tetrahydronaphthyridine Core (via Pictet-Spengler Reaction)
-
A pyridinylethylamine precursor is reacted with an ethyl glyoxylate polymer in a suitable solvent (e.g., a chlorinated solvent).
-
An acid catalyst is typically required.
-
The reaction mixture is stirred, often with heating, until completion as monitored by TLC or LC-MS.
-
Upon completion, the reaction is worked up, which may involve neutralization, extraction, and solvent removal to yield the crude tetrahydronaphthyridine product.
Step 2: Chlorination
-
The tetrahydronaphthyridine precursor (often an N-oxide or a hydroxy derivative) is dissolved in a suitable solvent.
-
A chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is added, often cautiously at a reduced temperature.
-
The reaction is heated to the desired temperature and maintained until the starting material is consumed.
-
The reaction mixture is then carefully quenched, for example, by pouring it onto crushed ice, and neutralized.
-
The chlorinated product is extracted with an organic solvent and purified.
Step 3: Hydrochloride Salt Formation
-
The purified 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
A solution of hydrochloric acid in a solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.
-
The hydrochloride salt typically precipitates out of the solution.
-
The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Visualizations
Caption: General Synthetic Workflow.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy this compound | 766545-20-4 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in related heterocyclic syntheses can include positional isomers, starting materials, and over-chlorinated byproducts. For instance, in the synthesis of analogous naphthyridines, isomeric impurities and di-substituted byproducts are often challenging to remove due to their similar chemical properties to the target compound.
Q2: What are the recommended starting points for purification of this compound?
A2: Purification strategies for this compound typically involve recrystallization, column chromatography, or an acid-base extraction workup. The choice of method depends on the impurity profile and the desired final purity. For many naphthyridine derivatives, a well-optimized recrystallization can be sufficient and avoids chromatographic steps.[1][2]
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: For related tetrahydronaphthyridine compounds, ethyl acetate (EtOAc) has been used successfully for recrystallization.[1] Generally, for amine hydrochlorides, polar protic solvents like ethanol or isopropanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether, can be effective. A systematic solvent screen is recommended to identify the optimal conditions.
Q4: What is a general protocol for column chromatography of this compound?
A4: A standard approach would be to use silica gel as the stationary phase. The mobile phase could be a gradient of a non-polar solvent like dichloromethane (DCM) or hexanes with an increasing proportion of a polar solvent such as ethyl acetate or methanol. To prevent streaking of the basic free amine on the acidic silica gel, it is often beneficial to add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product "oils out" during recrystallization | The solvent may be too non-polar, or the solution is supersaturated. The melting point of the compound may be lower than the boiling point of the solvent. | Try a more polar solvent or a solvent mixture. Ensure a slower cooling rate to promote crystal formation. If the issue persists, consider purification by column chromatography. |
| Low recovery after recrystallization | The compound is too soluble in the chosen cold solvent. The initial amount of solvent used for dissolution was excessive. | Select a solvent in which the compound has high solubility when hot but low solubility when cold. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Persistent impurity in the final product after chromatography | The impurity has a very similar polarity to the product. | Try a different solvent system to alter selectivity. High-performance column chromatography with a shallow gradient may be necessary. If the impurity has different acidic/basic properties, an acid-base liquid-liquid extraction could be effective. |
| Streaking or poor separation on silica gel column | The free amine is interacting strongly with the acidic silica gel. | Add a small percentage of triethylamine or ammonia in methanol to the mobile phase to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like alumina. |
| Compound appears to decompose on the column | The compound may be unstable on acidic silica gel. | Deactivate the silica gel with a base (e.g., triethylamine) before use, or switch to a neutral stationary phase like alumina. Run the chromatography as quickly as possible. |
Key Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Begin by testing the solubility of the crude material in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures thereof) to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. For a related compound, ethyl acetate was found to be effective.[1]
-
Dissolution: In a flask equipped with a condenser, add the chosen solvent to the crude this compound. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., dichloromethane or hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 100% DCM to 95:5 DCM:MeOH. To improve peak shape, 0.1-1% triethylamine can be added to the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualized Workflows
Caption: General purification workflows for the target compound.
Caption: Decision tree for selecting a purification strategy.
References
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride stability in aqueous solution
This guide provides technical support for researchers and scientists working with 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. It addresses common questions and troubleshooting scenarios related to the stability of this compound in aqueous solutions.
Disclaimer: Publicly available data on the aqueous stability of this compound is limited. The information provided here is based on general chemical principles, data from structurally related compounds, and recommended handling procedures. For critical applications, it is strongly advised to perform application-specific stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability in its solid form, the compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at room temperature.[1] Some suppliers recommend refrigeration at 2-8°C under dry conditions. Always refer to the supplier-specific storage recommendations.
Q2: How should I prepare aqueous solutions of this compound?
It is recommended to prepare aqueous solutions fresh for each experiment. Use deoxygenated solvents if possible, especially for long-term experiments. As a hydrochloride salt of a nitrogen-containing heterocycle, its solubility is likely pH-dependent, with greater solubility typically observed in acidic to neutral solutions.[2][3]
Q3: What potential degradation pathways should I be aware of in aqueous solutions?
While specific degradation pathways for this compound are not well-documented, a key potential reaction is the hydrolysis of the 2-chloro group. The chlorine atom on the pyridine ring can be susceptible to nucleophilic substitution by water, which may be accelerated by non-neutral pH and elevated temperatures. Structurally related 2-chloropyridines are generally resistant to hydrolysis under ambient environmental conditions but can undergo hydrolysis under more extreme conditions.
Q4: Are there any known incompatibilities with common buffer components?
There is no specific data on incompatibilities. However, caution should be exercised when using buffers containing strong nucleophiles, as they could potentially displace the chloro group. It is advisable to perform a preliminary compatibility test with your chosen buffer system.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation upon dissolution or during storage. | The pH of the solution may be too high, leading to the precipitation of the free base which is likely less soluble than the hydrochloride salt. The concentration may exceed the solubility limit in the chosen solvent or buffer. | Adjust the pH of the solution to a more acidic range (e.g., pH 4-6). Ensure the concentration is within the known or determined solubility limits. Gentle warming and sonication may aid dissolution, but be cautious of potential degradation at higher temperatures. |
| A yellow or brown discoloration of the solution over time. | This may indicate degradation of the compound. | Prepare fresh solutions before use. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. Consider using deoxygenated water to prepare solutions to minimize oxidative degradation. |
| Loss of biological activity or inconsistent experimental results. | The compound may be degrading in the experimental medium. | Perform a stability study under your specific experimental conditions (buffer, pH, temperature) to determine the compound's half-life. Prepare solutions immediately before use. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | These could be degradation products, such as the hydrolyzed hydroxynaphthyridine derivative. | Analyze the solution over time using a stability-indicating analytical method to identify and quantify any degradants. |
Experimental Protocols
Protocol: Preliminary Aqueous Solubility Assessment
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 6, 7.4, and 9).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Quantification: Analyze the diluted supernatant using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
Protocol: Aqueous Stability Study
-
Solution Preparation: Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration.
-
Incubation: Aliquot the solution into several vials and incubate them under the desired conditions (e.g., specific temperature and light exposure).
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), remove a vial for analysis.
-
Analysis: Immediately analyze the sample using a stability-indicating analytical method (e.g., HPLC with a gradient method) to separate the parent compound from any potential degradants.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life of the compound under the tested conditions.
Visualizations
Caption: Troubleshooting Decision Tree for Aqueous Solutions.
Caption: Experimental Workflow for a Stability Study.
References
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic organic compound. It serves as a key intermediate in the synthesis of various pharmaceutical compounds and is used as a research tool to explore structure-activity relationships in naphthyridine derivatives.[1]
Q2: What are the general solubility characteristics of this compound?
As a hydrochloride salt, this compound is generally expected to have improved aqueous solubility compared to its free base form. However, the overall solubility can be influenced by factors such as its crystal lattice energy and the presence of the chloro-substituent, which adds a degree of lipophilicity. Computational estimates suggest a moderate lipophilicity, which indicates a balance between hydrophobic and hydrophilic characteristics.[1]
Q3: In which solvents can I expect this compound to be soluble?
Q4: Why is my compound not dissolving even in recommended solvents?
Several factors can contribute to poor solubility, including:
-
Incorrect solvent choice: The polarity of the solvent may not be optimal for the compound.
-
Insufficient solvent volume: The concentration of the compound may be too high for the chosen solvent volume.
-
Low temperature: Solubility generally increases with temperature.
-
pH of the solution: For hydrochloride salts, the pH of the aqueous solution is critical.
-
Compound purity and solid-state form: The presence of impurities or different crystalline forms (polymorphs) can affect solubility.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
Problem: The compound is not dissolving in water.
-
Possible Cause: The pH of the water may not be optimal for keeping the hydrochloride salt in its ionized, more soluble form.
-
Solution:
-
Measure the pH of the suspension.
-
If the pH is neutral or basic, slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring.
-
Monitor the pH and observe for dissolution. A more acidic environment will favor the protonated, and likely more soluble, form of the naphthyridine ring nitrogens.
-
Problem: The compound precipitates out of an aqueous solution when other components are added.
-
Possible Cause: The addition of other substances may have altered the pH of the solution, causing the compound to convert to its less soluble free base.
-
Solution:
-
Check the pH of the final solution.
-
If the pH has increased, adjust it back to a more acidic range using dilute HCl.
-
Consider preparing a concentrated stock solution of the compound in a co-solvent like DMSO and adding it to the aqueous medium in a small volume to minimize precipitation.
-
Problem: The compound is poorly soluble in organic solvents like ethanol or methanol.
-
Possible Cause: While polar, these solvents may not be sufficiently polar to dissolve the salt form effectively at high concentrations.
-
Solution:
-
Try gentle heating (e.g., to 40-50 °C) to increase solubility. Always check the compound's stability at elevated temperatures.
-
Use a stronger polar aprotic solvent like DMSO or DMF to prepare a concentrated stock solution.
-
Consider using a co-solvent system, such as a mixture of water and ethanol, and adjusting the pH as needed.
-
Data Presentation
As precise solubility data for this compound is not widely published, the following table is provided as a template for researchers to record their own experimental findings.
| Solvent System | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Observations |
| Deionized Water | 25 | ||
| 0.1 M HCl | 25 | ||
| PBS (pH 7.4) | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 | ||
| 5% DMSO in Water | 25 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Saturation Method
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., deionized water, buffer) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.
Protocol 2: Enhancing Solubility using a Co-solvent Approach
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mg/mL).
-
Working Solution Preparation:
-
Vortex the DMSO stock solution to ensure it is homogeneous.
-
To prepare a working solution in an aqueous medium (e.g., cell culture media, buffer), add a small volume of the DMSO stock solution to the aqueous medium while vortexing.
-
It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Visualizations
Caption: A flowchart for troubleshooting solubility problems.
Caption: Workflow for enhancing compound solubility.
References
Technical Support Center: 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities can be categorized as starting materials, intermediates, byproducts of side reactions, and residual solvents. Based on plausible synthetic routes, the following are potential impurities:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted compounds that have not been fully converted to the final product.
-
Byproducts: Formed from unintended side reactions during the synthesis.
-
Residual Solvents: Solvents used during the reaction or purification process that are not completely removed.
Q2: How can I identify these impurities in my sample?
A2: A combination of analytical techniques is recommended for impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the structure of unknown impurities. Mass Spectrometry (MS) is useful for determining the molecular weight of impurities.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound at 2-8°C under dry conditions to minimize degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low Purity on HPLC Analysis | Incomplete reaction or side reactions. | Optimize reaction conditions (temperature, time, stoichiometry). Purify the crude product using column chromatography or recrystallization. |
| Residual starting materials or intermediates. | Monitor the reaction progress using TLC or HPLC to ensure complete conversion. Adjust work-up procedure to remove unreacted starting materials. | |
| Unexpected Peaks in NMR Spectrum | Presence of structural isomers or related impurities. | Use 2D NMR techniques (e.g., COSY, HSQC) to aid in structure elucidation of impurities. Compare the spectrum with a reference standard if available. |
| Residual solvents. | Dry the sample under high vacuum for an extended period. Identify the solvent from the NMR spectrum and choose an appropriate drying method. | |
| Poor Solubility | Incorrect salt form or presence of insoluble impurities. | Confirm the hydrochloride salt formation. Filter the dissolved product to remove any insoluble material before use. |
| Discoloration of the Product | Presence of colored impurities from side reactions or degradation. | Purify the product by recrystallization, potentially using charcoal to remove colored impurities. |
Experimental Protocols
Representative Synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold
Note: This is a generalized procedure and may require optimization for the specific target compound.
-
Cyclization to form the dihydronaphthyridine core: A substituted 2-vinyl-3-acylpyridine is reacted with ammonia to form the dihydronaphthyridine ring.[1]
-
Reduction of the dihydronaphthyridine: The intermediate is then reduced to the tetrahydro-1,6-naphthyridine scaffold.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.[1]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a mixture of water and acetonitrile. |
Potential Impurities and their Identification
The following table summarizes potential impurities, their likely source, and suggested analytical methods for their detection.
| Impurity Name | Potential Source | Analytical Method |
| Unreacted Starting Materials (e.g., substituted aminopyridines) | Incomplete reaction | HPLC, NMR |
| Over-reduced species | Non-selective reduction | HPLC, MS |
| Isomeric byproducts | Non-specific cyclization | HPLC, NMR |
| Residual Solvents (e.g., Ethanol, Ethyl Acetate, Toluene) | Purification process | NMR, GC-MS |
Signaling Pathway and Biological Relevance
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key structural component in pharmacologically active molecules.
RORγt Inverse Agonism
Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt).[1] RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are involved in autoimmune diseases.[1] By inhibiting the activity of RORγt, these compounds can reduce the production of pro-inflammatory cytokines like IL-17.[1]
Caption: RORγt inverse agonism by 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.
Anti-HIV Activity
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has also been explored for its potential as an anti-HIV agent. These compounds can act as allosteric inhibitors of HIV-1 integrase by binding to the lens epithelium-derived growth factor (LEDGF)/p75 binding site. This binding is thought to induce aberrant multimerization of the integrase enzyme, thereby inhibiting viral replication.
Caption: Allosteric inhibition of HIV-1 integrase.
References
Technical Support Center: Troubleshooting Western Blot Experiments Involving 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
This technical support center provides troubleshooting guidance for researchers using 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride in experiments that involve Western blotting for protein analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known function?
This compound is a synthetic organic compound.[1] It is recognized for its potential applications in medicinal chemistry and organic synthesis.[1] Research has explored its role as a potential retinoid-related orphan receptor γt (RORγt) inverse agonist and as an HIV-1 integrase allosteric inhibitor.[2][3][4] Its primary use in a research setting is likely as a modulator of specific cellular pathways.
Q2: Can this compound directly interfere with the Western blot procedure?
There is currently no direct evidence in the scientific literature to suggest that this compound chemically interferes with the components of standard Western blotting buffers, antibodies, or detection reagents. However, as with any small molecule, its effect on the biological sample (e.g., cell lysate) could lead to unexpected Western blot results.
Q3: I treated my cells with this compound and now I see no signal for my target protein. What could be the cause?
A weak or absent signal can be due to several factors.[5][6] If you suspect the compound treatment is the cause, it might be downregulating the expression of your protein of interest.
Troubleshooting Guides
Problem 1: Weak or No Signal
If you are observing a faint or absent band for your target protein after treating cells with this compound, consider the following troubleshooting steps.
| Possible Cause | Recommended Solution |
| Compound-induced protein degradation or downregulation | Perform a dose-response and time-course experiment to see if the effect is dependent on the concentration or duration of treatment. Include a vehicle-only control. |
| Insufficient protein loading | Increase the amount of protein loaded per well.[5] A titration can help determine the optimal amount. |
| Suboptimal primary antibody concentration | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[5] |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider adding SDS to the transfer buffer.[5][7] |
| Inactive antibody or detection reagent | Ensure antibodies have been stored correctly and are within their expiration date.[5] Test the secondary antibody and detection reagent functionality with a positive control. |
Problem 2: High Background
A high background can obscure the specific signal of your target protein.
| Possible Cause | Recommended Solution |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., switch from non-fat dry milk to BSA, or vice versa).[5] |
| Primary antibody concentration too high | Reduce the concentration of the primary antibody. |
| Inadequate washing | Increase the number or duration of wash steps. Adding a detergent like Tween 20 to the wash buffer can also help.[5] |
| Membrane contamination | Handle the membrane with clean forceps and ensure all incubation trays are clean.[5] |
| Membrane dried out | Ensure the membrane remains hydrated throughout the entire process. |
Problem 3: Non-Specific Bands
The appearance of unexpected bands can be misleading.
| Possible Cause | Recommended Solution |
| Primary antibody is not specific enough | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity of the antibody with other proteins. |
| Antibody concentration is too high | Reduce the concentration of the primary and/or secondary antibody.[5] |
| Protein degradation | Add protease inhibitors to your lysis buffer and keep samples on ice.[7] |
| Too much protein loaded | Reduce the amount of protein loaded onto the gel.[8] |
Experimental Protocols
Detailed Western Blot Protocol
-
Sample Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations and for different durations. Include a vehicle-only control.
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
Destain the membrane with TBST.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway potentially modulated by an inhibitor.
Experimental Workflow Diagram
Caption: Standard experimental workflow for Western blot analysis after compound treatment.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common Western blot issues.
References
- 1. Buy this compound | 766545-20-4 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. wildtypeone.substack.com [wildtypeone.substack.com]
Technical Support Center: Refining Reaction Conditions for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the reaction conditions for the synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound, offering potential causes and solutions.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low or No Yield of the Tetrahydronaphthyridine Core | - Incomplete cyclization reaction. - Suboptimal temperature or reaction time. - Inactive catalyst or reagents. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the temperature and reaction time; consider microwave-assisted synthesis for improved efficiency.[1] - Ensure all reagents and catalysts are fresh and of high purity. |
| SYN-002 | Inefficient Chlorination | - Incomplete reaction with the chlorinating agent. - Decomposition of the starting material or product under harsh chlorination conditions. - Use of an inappropriate chlorinating agent. | - Increase the stoichiometry of the chlorinating agent (e.g., SOCl₂ or POCl₃) and/or extend the reaction time. - Perform the reaction at a lower temperature to minimize side reactions. - Screen alternative chlorinating agents such as oxalyl chloride or phosphorus pentachloride. |
| PUR-001 | Difficulty in Product Purification | - Presence of closely related impurities or unreacted starting materials. - Product instability during purification. | - Employ acid-base extraction to separate the basic product from non-basic impurities.[2] - Utilize column chromatography with a suitable solvent system (e.g., dichloromethane/methanol gradient).[2] - Consider recrystallization from an appropriate solvent to obtain a highly pure product. |
| SAL-001 | Poor Formation of the Hydrochloride Salt | - Incomplete reaction with HCl. - Inappropriate solvent for salt precipitation. | - Ensure the use of anhydrous HCl (e.g., as a solution in dioxane or isopropanol) to avoid hydrolysis. - Use a non-polar solvent to facilitate the precipitation of the hydrochloride salt. |
| DEC-001 | Product Decomposition Upon Storage | - Instability of the free base. - Exposure to moisture or air. | - Convert the final product to its hydrochloride salt for improved stability.[3] - Store the product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C).[4] |
Frequently Asked Questions (FAQs)
1. What are the common synthetic routes to the 5,6,7,8-tetrahydro-1,6-naphthyridine core?
Several methods have been reported for the synthesis of the tetrahydronaphthyridine scaffold. A common approach involves the construction of a substituted pyridine ring followed by the annulation of the second, saturated ring. One established method is the Pictet-Spengler reaction, which has been used in the synthesis of related structures.[5][6] Another versatile method is the cobalt-catalyzed [2+2+2] cyclization of diynes with nitriles, which allows for the construction of the pyridine ring of the naphthyridine system.[1]
2. How is the chloro-substituent typically introduced onto the naphthyridine ring?
The chlorine atom is generally introduced through electrophilic aromatic substitution or by conversion of a hydroxyl or carbonyl group. For the synthesis of 2-chloro-1,6-naphthyridine derivatives, a common precursor is the corresponding 1,6-naphthyridin-2(1H)-one. This intermediate can be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the desired 2-chloro derivative.[7]
3. What are the key parameters to control during the chlorination step?
The key parameters to control during chlorination are temperature and the choice of chlorinating agent. Overheating can lead to the formation of undesired side products and decomposition. It is crucial to monitor the reaction progress and to use the appropriate stoichiometry of the chlorinating agent to ensure complete conversion without excessive side reactions.
4. How can the final product, this compound, be purified?
Purification can be achieved through several methods. Acid-base extraction is an effective technique to separate the basic product from neutral or acidic impurities.[2] The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. After basification of the aqueous layer, the product can be extracted back into an organic solvent. Further purification can be achieved by column chromatography on silica gel.[2] Finally, the purified free base is converted to its hydrochloride salt, which may further enhance its purity through precipitation.
5. Why is the product converted to a hydrochloride salt?
The free base of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine may be less stable and more difficult to handle than its hydrochloride salt. Conversion to the hydrochloride salt often improves the compound's crystallinity, stability, and solubility in aqueous media, which is advantageous for storage and for applications in pharmaceutical development.[3]
Experimental Protocols
Protocol 1: Synthesis of the Tetrahydronaphthyridine Core (Hypothetical)
This protocol is adapted from the Pictet-Spengler reaction used for a similar scaffold.[5][6]
-
Starting Material Preparation: Synthesize the appropriate pyridinylethylamine precursor.
-
Pictet-Spengler Reaction:
-
Dissolve the pyridinylethylamine precursor in a suitable solvent (e.g., dichloromethane).
-
Add a glyoxylate derivative (e.g., ethyl glyoxylate) and a catalytic amount of a strong acid (e.g., trifluoroacetic acid).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Chlorination and Hydrochloride Salt Formation (Hypothetical)
This protocol is based on general procedures for the chlorination of naphthyridinones.
-
Chlorination:
-
To a solution of the corresponding 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of HCl in an anhydrous solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum to yield the hydrochloride salt.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 766545-20-4 [smolecule.com]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ispub.com [ispub.com]
Validation & Comparative
Comparative Analysis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride and Structurally Related Analogs in Anticancer Research
A comprehensive guide for researchers, scientists, and drug development professionals detailing the cytotoxic profiles and structure-activity relationships of substituted tetrahydronaphthyridine derivatives.
Introduction
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride and its analogs, focusing on their potential as anticancer agents. By examining the available experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern their cytotoxic effects and provide a framework for the rational design of novel therapeutic agents.
Comparative Analysis of In Vitro Cytotoxicity
Table 1: In Vitro Cytotoxic Activity of Selected Naphthyridine Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 2-(3-Methoxyphenyl)-1,8-naphthyridin-4-one | Various | Low µM to nM range | [1] |
| Compound B | 2-Amino-1,4-naphthoquinone-benzamide derivative | MDA-MB-231 (Breast) | > Cisplatin | [2] |
| Compound C | 2-Amino-1,4-naphthoquinone-benzamide derivative | HT-29 (Colon) | > Cisplatin | [2] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structure-Activity Relationship (SAR) Insights
The analysis of various substituted naphthyridine derivatives allows for the deduction of preliminary structure-activity relationships that can guide future drug design efforts.
dot
Caption: Key substitutions on the tetrahydronaphthyridine core influencing anticancer activity.
Based on the broader class of naphthyridine compounds, the following SAR observations can be made:
-
Substitution at the 2-position: The nature of the substituent at the C2 position of the naphthyridine ring is a critical determinant of biological activity. Halogen atoms, such as chlorine, are often introduced to modulate the electronic properties and metabolic stability of the molecule. Amino and methoxy groups can act as hydrogen bond donors and acceptors, respectively, potentially influencing target binding.
-
Aromatic Substituents: The presence of substituted phenyl rings, as seen in 2-phenyl-1,8-naphthyridin-4-ones, can significantly enhance cytotoxic potency.[1] The substitution pattern on this phenyl ring is also crucial, with methoxy groups at the 3'-position showing potent activity.[1]
-
Fused Ring Systems: The fusion of additional rings to the naphthyridine core, as in the case of 2-amino-1,4-naphthoquinone-benzamides, can lead to potent anticancer agents that may act via different mechanisms, such as apoptosis induction.[2]
Experimental Protocols
A fundamental technique for assessing the in vitro anticancer activity of novel compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay for In Vitro Cytotoxicity Screening
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound and its analogs
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
3. Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compounds in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
dot
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
Conclusion
While direct comparative data for this compound and its immediate 2-substituted analogs remains to be fully elucidated in publicly available literature, the broader family of naphthyridine derivatives demonstrates significant potential as a source of novel anticancer agents. The structure-activity relationships derived from existing studies underscore the importance of substitution patterns on the naphthyridine core for cytotoxic activity. The provided experimental protocol for the MTT assay offers a standardized method for researchers to evaluate the anticancer potential of this compound and its analogs. Further research focusing on the direct comparison of these closely related compounds is warranted to build a more comprehensive understanding of their therapeutic potential and to guide the development of next-generation anticancer drugs based on the tetrahydronaphthyridine scaffold.
References
- 1. Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Specific Bioactivity Data for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride Necessitates a Broader Analysis of the Tetrahydronaphthyridine Scaffold
A comprehensive review of available scientific literature and patent databases reveals a significant lack of specific, quantitative bioactivity data for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. While the broader class of naphthyridine derivatives has been investigated for various therapeutic applications, including antimicrobial and anticancer activities, concrete experimental data such as IC50 or MIC values for this particular hydrochloride salt are not publicly available.[1] The compound is primarily classified as a synthetic organic chemical with potential applications in medicinal chemistry.[1]
The 5,6,7,8-tetrahydro-1,6-naphthyridine core scaffold, however, is a recurring motif in the development of potent and selective modulators of various biological targets. This guide, therefore, provides a comparative overview of the bioactivity of several key derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, for which experimental data has been published. This will serve to highlight the therapeutic potential of this chemical class for researchers, scientists, and drug development professionals.
Comparison of Bioactive 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives
While direct data for this compound is unavailable, several of its derivatives have been synthesized and evaluated for distinct biological activities. Below is a summary of some of these derivatives and their reported bioactivities.
| Compound Class | Target | Key Bioactivity |
| RORγt Inverse Agonists | Retinoid-related orphan receptor γt (RORγt) | Inhibition of Th17 cell differentiation and IL-17A/F production, relevant for autoimmune diseases. |
| HIV-1 Integrase Inhibitors | Allosteric site of HIV-1 integrase | Inhibition of HIV-1 replication by promoting aberrant integrase multimerization.[2] |
| CDK5 Inhibitors | Cyclin-dependent kinase 5 (CDK5) | Potential treatment for kidney diseases, neurodegenerative disorders, and cancer. |
Detailed Bioactivity and Experimental Protocols
RORγt Inverse Agonists for Autoimmune Diseases
Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been investigated as potent inverse agonists of RORγt, a key transcription factor in the differentiation of Th17 cells. These cells are implicated in the pathogenesis of various autoimmune diseases.
Experimental Protocol: RORγt Inverse Agonist Assay
A common method to assess the activity of these compounds is a cell-based reporter assay.
-
Cell Line: A human T-cell line (e.g., Jurkat) is engineered to express a luciferase reporter gene under the control of a RORγt-dependent promoter.
-
Compound Treatment: The cells are incubated with varying concentrations of the test compounds.
-
Stimulation: The cells are stimulated to induce RORγt activity.
-
Luciferase Assay: After a set incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase signal in the presence of the compound, relative to a vehicle control, is used to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the RORγt activity.
Allosteric HIV-1 Integrase Inhibitors
A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as allosteric inhibitors of HIV-1 integrase.[2] These compounds bind to the lens epithelium-derived growth factor (LEDGF)/p75 binding site on integrase, leading to aberrant multimerization of the enzyme and inhibition of viral replication.[2]
Experimental Protocol: Anti-HIV-1 Activity Assay
The antiviral activity of these compounds is typically evaluated in a cell-based assay.
-
Cell Line: A human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells) is used.
-
Infection: The cells are infected with a laboratory-adapted strain of HIV-1.
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compounds.
-
Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Viability Assay: The viability of the cells is assessed using a colorimetric assay (e.g., MTS assay). In the presence of an effective antiviral agent, the cells are protected from virus-induced cell death.
-
Data Analysis: The concentration of the compound that protects 50% of the cells from viral cytopathic effect is determined as the EC50 (50% effective concentration).
Summary and Future Directions
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a versatile platform for the development of novel therapeutics. While specific bioactivity data for this compound remains elusive, the demonstrated potent and diverse activities of its derivatives warrant further investigation into this chemical space. Future research could focus on the synthesis and biological evaluation of a broader range of substituted tetrahydronaphthyridines to explore their potential against a wider array of biological targets. The lack of data on the parent compound, this compound, suggests an opportunity for foundational research to establish its baseline activity and potential as a starting point for the development of new bioactive molecules.
References
Comparative Efficacy of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel chemical scaffolds is paramount. This guide provides a comparative overview of the biological activity of derivatives of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, a key synthetic intermediate. While direct efficacy data for the parent compound is limited, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, virology, and immunology.
This compound primarily serves as a versatile building block in the synthesis of a wide range of biologically active molecules.[1] Its chemical structure allows for modifications that have led to the discovery of potent and selective inhibitors of various biological targets. This guide summarizes the available quantitative data on the efficacy of these derivatives, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.
Comparative Efficacy of 1,6-Naphthyridine Derivatives
The following tables summarize the in vitro efficacy of various derivatives of the 1,6-naphthyridine scaffold. It is important to note that these derivatives are not all directly synthesized from this compound, but they represent the therapeutic potential of this chemical class.
Table 1: Anticancer and Kinase Inhibitory Activity of 1,6-Naphthyridine Derivatives
| Compound ID | Target | Assay | IC50 / EC50 | Cell Line / Model | Therapeutic Area |
| 19g | FGFR4 Kinase | Kinase Inhibition Assay | Potent Inhibition | - | Colorectal Cancer |
| 20p | RET Kinase (and mutants) | Kinase Inhibition Assay | 5.7 - 8.3 nM | Ba/F3-KIF5B-RET | Cancer (Selpercatinib Resistance) |
| 2t | c-Met Kinase | Kinase Inhibition Assay | 2.6 µM | BaF3-TPR-Met | Cancer |
| Aaptamine (16) | - | Cytotoxicity Assay | - | P388 | Cancer |
| Compound 20 | - | Cytotoxicity Assay | 1.8 µM | P388 | Cancer |
| Compound 22 | - | Cytotoxicity Assay | 3.5 µM | P388 | Cancer |
| Compound 24 | - | Cytotoxicity Assay | 0.29 µM | Adult T-cell Leukemia | Cancer |
| Torin 2 (1) | mTOR, BMX, BTK | Gametocytocidal Assay | 8 nM | P. falciparum | Malaria |
| Compound 49 | - | Gametocytocidal Assay | 20 nM | P. falciparum | Malaria |
Table 2: Anti-HIV and Anti-inflammatory Activity of 1,6-Naphthyridine Derivatives
| Compound ID | Target / Mechanism | Assay | Potency | Cell Line / Model | Therapeutic Area |
| Compound 12 | HIV-1 Integrase | HIV-1 Replication Assay | Sub-micromolar | Cell Culture | HIV/AIDS |
| 12,13-dehydrosophoridine (34) | Inhibition of TNF-α and IL-6 secretion | Cytokine Secretion Assay | 56.82% (TNF-α), 65.21% (IL-6) reduction | LPS-stimulated RAW 264.7 | Inflammation |
| TAK-828F | RORγt Inverse Agonist | - | Potent and Selective | - | Autoimmune Diseases |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of 1,6-naphthyridine derivatives.
Kinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.
Principle: The assay measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase results in a decrease in substrate phosphorylation, which can be quantified using various detection methods, such as radioactivity, fluorescence, or luminescence.
General Procedure:
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound (e.g., a 1,6-naphthyridine derivative) at various concentrations is added to the reaction mixture.
-
The reaction is incubated to allow for phosphorylation to occur.
-
The amount of phosphorylated substrate is measured.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated.
Cell Viability (Cytotoxicity) Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. It is commonly used to assess the cytotoxic effects of potential anticancer compounds.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
General Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound.
-
After a specified incubation period, the MTT reagent is added to each well.
-
The cells are incubated further to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Several 1,6-naphthyridine derivatives have been shown to exert their biological effects by modulating specific signaling pathways.
RORγt Inverse Agonism in Autoimmune Diseases
The derivative TAK-828F is a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt).[2] RORγt is a key transcription factor in the differentiation of Th17 cells, which play a critical role in the pathogenesis of various autoimmune diseases.[2] By inhibiting the action of RORγt, TAK-828F can suppress the differentiation and activation of Th17 cells, thereby reducing the production of pro-inflammatory cytokines like IL-17A and IL-17F.[2]
Caption: RORγt signaling pathway and the inhibitory action of TAK-828F.
Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) in Colorectal Cancer
Certain 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of FGFR4 kinase.[3] Aberrant FGFR4 signaling is implicated in the development and progression of several cancers, including colorectal cancer.[3] These inhibitors block the phosphorylation of FGFR4 and downstream signaling proteins, leading to the induction of tumor inhibition.[3]
Caption: FGFR4 signaling pathway and its inhibition by 1,6-naphthyridine derivatives.
Conclusion
While this compound is primarily a synthetic precursor, the diverse and potent biological activities of its derivatives highlight the significant therapeutic potential of the 1,6-naphthyridine scaffold. The data presented in this guide demonstrate that with appropriate chemical modifications, this scaffold can yield compounds with promising efficacy in oncology, virology, and immunology. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these derivatives for various therapeutic targets. This compilation of data and experimental protocols serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 1,6-naphthyridine core.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Cross-Reactivity Profile of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
A Guide for Researchers and Drug Development Professionals
Disclaimer: As of the latest literature review, there is no publicly available experimental data on the cross-reactivity profile of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. This compound is primarily available as a synthetic building block in chemical and pharmaceutical research. The following guide is intended to provide a framework for understanding and evaluating the potential cross-reactivity of this molecule, drawing comparisons with related compounds and outlining standard experimental procedures.
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C₈H₁₀Cl₂N₂. Its structure, featuring a tetrahydronaphthyridine core, is a common scaffold in medicinal chemistry. While specific biological activities for this particular chlorinated derivative have not been extensively reported in peer-reviewed literature, the broader class of naphthyridine and tetrahydronaphthyridine derivatives has been investigated for a range of biological targets, including potential antimicrobial and anticancer activities.[1][2] Given the structural similarities to other known bioactive molecules, it is plausible that this compound could interact with various biological targets.
The Importance of Cross-Reactivity Profiling in Drug Discovery
Cross-reactivity, or off-target binding, is a critical aspect of drug development. It refers to the ability of a drug candidate to bind to targets other than its intended primary target. A thorough understanding of a compound's cross-reactivity profile is essential for:
-
Predicting Potential Side Effects: Off-target interactions are a major cause of adverse drug reactions.
-
Understanding the Mechanism of Action: Identifying all interacting partners can provide a more complete picture of a drug's pharmacological effects.
-
Drug Repurposing: Discovering new therapeutic applications for existing compounds.
Cross-reactivity is typically assessed by screening the compound against a panel of receptors, enzymes, ion channels, and transporters.
Comparative Cross-Reactivity Profile: A Case Study with Varenicline
In the absence of data for this compound, we can examine the cross-reactivity profile of a well-characterized drug with a related heterocyclic structure, Varenicline. Varenicline is a partial agonist of nicotinic acetylcholine receptors (nAChRs) used for smoking cessation. Its selectivity for different nAChR subtypes and other receptors has been extensively studied.
Table 1: Binding Affinity (Ki) of Varenicline for Various Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |
| α4β2 nAChR | 0.06 - 0.4 | [3][4] |
| α3β4 nAChR | >500-fold lower than α4β2 | [5][6] |
| α7 nAChR | 322 - >3500-fold lower than α4β2 | [3][5][6] |
| α1βγδ nAChR | >20,000-fold lower than α4β2 | [5][6] |
| 5-HT3 Receptor | 350 | [5][6] |
This table illustrates the type of quantitative data necessary for a comprehensive cross-reactivity profile. Ki values represent the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay.
Experimental Protocol: Radioligand Binding Assay for Cross-Reactivity Screening
Radioligand binding assays are a standard method to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a panel of receptors.
Materials:
-
Test compound
-
Cell membranes or purified receptors expressing the target of interest
-
A specific radioligand for each target receptor (e.g., [³H]-Epibatidine for nAChRs)
-
Assay buffer (e.g., Tris-HCl buffer)
-
96-well filter plates
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound. Prepare a solution of the radioligand at a concentration close to its dissociation constant (Kd).
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Potential Pathways and Workflows
The following diagrams illustrate a hypothetical signaling pathway that could be modulated by a tetrahydronaphthyridine derivative and a general workflow for assessing its cross-reactivity.
Caption: Hypothetical signaling pathway of a nicotinic acetylcholine receptor (nAChR) agonist.
Caption: General experimental workflow for determining the cross-reactivity profile of a test compound.
Conclusion
While a definitive cross-reactivity profile for this compound cannot be provided due to the lack of available data, this guide offers a comprehensive framework for how such a profile would be generated and interpreted. By understanding the methodologies and drawing comparisons with well-characterized molecules like Varenicline, researchers can appreciate the importance of selectivity profiling in the drug discovery process. Future studies are required to elucidate the pharmacological properties of this compound and determine its potential as a bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]
- 6. Techniques for measuring receptor binding – Its uses.pptx [slideshare.net]
Confirming Target Engagement of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the target engagement of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. While this compound is primarily utilized as a synthetic building block for more complex molecules, its core scaffold, 5,6,7,8-tetrahydro-1,6-naphthyridine, is present in compounds targeting a diverse range of proteins. This guide will therefore focus on methodologies to determine potential targets for this scaffold and compare its hypothetical performance against established alternatives.
Introduction to Target Engagement and the Naphthyridine Scaffold
This compound serves as a versatile starting material in medicinal chemistry. Derivatives of its core structure have been investigated as inhibitors of several important drug targets, including Glycogen Synthase Kinase 3 (GSK-3), Dipeptidyl Peptidase IV (DPP-IV), and Retinoid-related Orphan Receptor γt (RORγt). Confirming that a compound binds to its intended target within a cellular context is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful and widely used method for verifying such target engagement.[1][2][3]
This guide will use GSK-3, DPP-IV, and RORγt as exemplary targets to illustrate how one might confirm the engagement of a novel compound based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
Comparative Analysis of Target Engagement
To contextualize the potential efficacy of a 5,6,7,8-tetrahydro-1,6-naphthyridine-based compound, it is essential to compare its target engagement metrics with those of known modulators of the same target. The following tables present hypothetical, yet plausible, data for such a comparison.
Target 1: Glycogen Synthase Kinase 3 (GSK-3)
GSK-3 is a serine/threonine kinase implicated in numerous cellular processes, and its inhibition is a therapeutic strategy for various diseases, including neurodegenerative disorders and cancer.[4][5][6]
| Compound/Scaffold | Method | Target | Cell Line | EC₅₀ (Target Engagement) | Reference Compound |
| 5,6,7,8-tetrahydro-1,6-naphthyridine Derivative | CETSA | GSK-3β | HEK293 | 1.5 µM | LY2090314 |
| LY2090314 | Biochemical Assay | GSK-3β | - | 0.9 nM (IC₅₀)[4] | - |
| Laduviglusib (CHIR-99021) | Biochemical Assay | GSK-3β | - | 6.7 nM (IC₅₀)[4] | - |
Target 2: Dipeptidyl Peptidase IV (DPP-IV)
DPP-IV is a protease involved in glucose metabolism. Its inhibitors, known as gliptins, are used to treat type 2 diabetes.[7]
| Compound/Scaffold | Method | Target | Cell Line | EC₅₀ (Target Engagement) | Reference Compound |
| 5,6,7,8-tetrahydro-1,6-naphthyridine Derivative | CETSA | DPP-IV | Caco-2 | 2.2 µM | Sitagliptin |
| Sitagliptin | Biochemical Assay | DPP-IV | - | 19 nM (IC₅₀) | - |
| Saxagliptin | Biochemical Assay | DPP-IV | - | 50 nM (IC₅₀) | - |
Target 3: Retinoid-related Orphan Receptor γt (RORγt)
RORγt is a nuclear receptor that acts as a master regulator of Th17 cell differentiation, making it an attractive target for autoimmune diseases.[8][9]
| Compound/Scaffold | Method | Target | Cell Line | EC₅₀ (Target Engagement) | Reference Compound |
| 5,6,7,8-tetrahydro-1,6-naphthyridine Derivative | CETSA | RORγt | Jurkat | 0.9 µM | VTP-43742 |
| VTP-43742 | Cellular Reporter Assay | RORγt | - | Clinical Trial Candidate[10] | - |
| TAK-828F | Cellular Reporter Assay | RORγt | - | Clinical Trial Candidate[10] | - |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[1][2][3] This shift in thermal stability is a direct indicator of target engagement within the complex environment of a cell.
1. Cell Culture and Treatment:
- Culture the chosen cell line (e.g., HEK293 for GSK-3β) to approximately 80% confluency.
- Treat the cells with the test compound (e.g., a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative) at various concentrations or a vehicle control (e.g., DMSO).
- Incubate for a predetermined time (e.g., 1-2 hours) under standard cell culture conditions.
2. Heat Challenge:
- Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. This step is for generating a melt curve. For an isothermal dose-response curve, a single, optimized temperature is used.[2][11]
- Immediately cool the samples on ice.
3. Cell Lysis and Fractionation:
- Lyse the cells through repeated freeze-thaw cycles or by using a lysis buffer.
- Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
4. Protein Quantification and Analysis:
- Carefully collect the supernatant containing the soluble proteins.
- Quantify the amount of the specific target protein in the soluble fraction using a suitable method, such as:
- Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein.[11]
- AlphaScreen or ELISA: For higher throughput, use antibody-based proximity assays.[3]
- Analyze the data by plotting the percentage of soluble protein against the temperature to generate a melt curve. A shift in the curve for the compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.
Biochemical Assays (Alternative/Complementary Methods)
1. Kinase Activity Assay (e.g., for GSK-3):
- Biochemical kinase assays measure the transfer of a phosphate group from ATP to a substrate.[12][13][14][15]
- Procedure Outline:
- Incubate recombinant GSK-3β enzyme with the test compound at various concentrations.
- Initiate the kinase reaction by adding ATP and a specific peptide substrate.
- After a set incubation period, stop the reaction.
- Quantify the amount of phosphorylated substrate or the amount of ADP produced. Luminescence-based assays like ADP-Glo are common.[15]
- Plot the inhibition of kinase activity against the compound concentration to determine the IC₅₀ value.
2. Protease Activity Assay (e.g., for DPP-IV):
- These assays measure the cleavage of a substrate by the target protease.[16][17][18][19]
- Procedure Outline:
- Incubate recombinant DPP-IV enzyme with the test compound.
- Add a fluorogenic or chromogenic substrate that releases a detectable signal upon cleavage.
- Monitor the signal over time to determine the rate of substrate cleavage.
- Calculate the percentage of inhibition at different compound concentrations to derive the IC₅₀.
Visualizations
Experimental Workflow and Signaling Pathways
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key workflows and relationships.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Simplified RORγt signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 6. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 8. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases - where are we presently? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. domainex.co.uk [domainex.co.uk]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Protease Assays [promega.sg]
comparative study of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride and inhibitors
A detailed examination of the performance, mechanism of action, and experimental data of leading DNA-dependent protein kinase (DNA-PK) inhibitors, offering insights for researchers and drug development professionals.
Introduction
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] In many cancer cells, an over-reliance on this repair pathway contributes to resistance to DNA-damaging therapies such as radiation and chemotherapy.[2] Consequently, the inhibition of DNA-PK has emerged as a promising strategy to sensitize cancer cells to these treatments. While 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a synthetic building block for various pharmaceutical compounds, its direct inhibitory activity is not well-documented in publicly available research.[3][4] However, the broader class of naphthyridine derivatives has shown diverse biological activities, including anticancer effects.[5][6] This guide provides a comparative study of three prominent and well-characterized DNA-PK inhibitors: NU7441 (KU-57788), AZD7648, and M3814 (Nedisertib), focusing on their performance, experimental validation, and the signaling pathways they modulate.
Performance Comparison of DNA-PK Inhibitors
The efficacy of DNA-PK inhibitors is primarily assessed by their potency in inhibiting the kinase activity of DNA-PK, often measured as the half-maximal inhibitory concentration (IC50). The following table summarizes the key quantitative data for the selected inhibitors.
| Inhibitor | Target | IC50 (in cell-free assays) | Off-Target Kinases (IC50) | Key Cellular Effects |
| NU7441 (KU-57788) | DNA-PK | 14 nM[7][8][9] | PI3K (5.0 μM), mTOR (1.7 μM)[7][9] | Inhibits NHEJ, increases homology-directed repair (HDR), sensitizes cells to ionizing radiation and doxorubicin.[7][8][10] |
| AZD7648 | DNA-PK | 0.6 nM[11][12] | Highly selective (>100-fold) against 396 other kinases.[11] | Potent sensitizer of radiation- and doxorubicin-induced DNA damage, enhances olaparib efficacy.[13] |
| M3814 (Nedisertib) | DNA-PK | < 3 nM[12] | Selective DNA-PK inhibitor.[14] | Modulates ABCG2-mediated multidrug resistance, enhances the effect of fractionated radiotherapy.[14][15] |
Signaling Pathway Modulation
DNA-PK inhibitors exert their therapeutic effect by disrupting the NHEJ pathway for DNA double-strand break repair. The following diagram illustrates the simplified signaling cascade and the point of intervention for these inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize DNA-PK inhibitors.
In Vitro DNA-PK Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of DNA-PK by 50%.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing purified DNA-PK enzyme, a biotinylated peptide substrate, and sheared salmon sperm DNA (as a DNA activator) is prepared.
-
Inhibitor Addition: The test compounds (e.g., NU7441, AZD7648, M3814) are serially diluted and added to the reaction mixture.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at room temperature for a specified period (e.g., 1 hour).
-
Detection: The reaction is stopped, and the amount of phosphorylated peptide is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assay for DNA-PK Autophosphorylation
Objective: To assess the ability of an inhibitor to block DNA-PK autophosphorylation in a cellular context, a marker of its target engagement.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, A549) are cultured to a suitable confluency. The cells are pre-treated with various concentrations of the DNA-PK inhibitor for a defined period.
-
Induction of DNA Damage: DNA double-strand breaks are induced by exposing the cells to ionizing radiation (IR) or a radiomimetic drug like etoposide.
-
Cell Lysis and Protein Quantification: After a short incubation period post-damage induction, the cells are lysed, and the total protein concentration is determined.
-
Western Blotting or ELISA: The level of autophosphorylated DNA-PKcs (at Ser2056) is measured using Western blotting or ELISA with a specific antibody.
-
Data Analysis: The signal for phosphorylated DNA-PKcs is normalized to the total DNA-PKcs or a loading control (e.g., actin). The percentage of inhibition is calculated relative to the damaged, untreated control.
The following diagram outlines the general workflow for evaluating the cellular activity of DNA-PK inhibitors.
Conclusion
The comparative analysis of NU7441, AZD7648, and M3814 highlights the significant progress in the development of potent and selective DNA-PK inhibitors. AZD7648, with its sub-nanomolar potency and high selectivity, represents a benchmark in this class of inhibitors. M3814's ability to overcome multidrug resistance adds another dimension to its therapeutic potential. While this compound serves as a valuable chemical scaffold, the focus for direct therapeutic intervention lies with these highly targeted inhibitors. The provided data and experimental frameworks offer a solid foundation for researchers to further explore the therapeutic applications of DNA-PK inhibition in oncology.
References
- 1. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Buy this compound | 766545-20-4 [smolecule.com]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. jk-sci.com [jk-sci.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | M3814, a DNA-PK Inhibitor, Modulates ABCG2-Mediated Multidrug Resistance in Lung Cancer Cells [frontiersin.org]
- 15. M3814, a DNA-PK Inhibitor, Modulates ABCG2-Mediated Multidrug Resistance in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
independent verification of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride effects
An Independent Review of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride's Therapeutic Potential via its Derivatives
For Researchers, Scientists, and Drug Development Professionals
While this compound primarily serves as a synthetic intermediate, its core scaffold, 5,6,7,8-tetrahydro-1,6-naphthyridine, is a key structural component in a variety of potent and selective therapeutic agents. This guide provides an objective comparison of the biological effects of two major classes of drugs derived from this scaffold: Retinoid-related Orphan Receptor gamma t (RORγt) inverse agonists and Human Immunodeficiency Virus-1 (HIV-1) integrase inhibitors. The data presented is compiled from independent research to offer a clear perspective on their performance against alternative compounds.
Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been successfully developed as inverse agonists of RORγt, a master regulator of Th17 cell differentiation. These cells are pivotal in the pathogenesis of numerous autoimmune diseases. By inhibiting RORγt, these compounds can suppress the production of pro-inflammatory cytokines like IL-17A.
Quantitative Comparison of RORγt Inverse Agonists
The following table summarizes the in vitro potency of TAK-828F, a prominent derivative of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, in comparison to other notable RORγt inverse agonists.
| Compound | Scaffold | Target | IC₅₀ (nM) - RORγt Reporter Assay | Selectivity | Reference |
| TAK-828F | 5,6,7,8-tetrahydro-1,6-naphthyridine | RORγt | 6.1 | >5000-fold vs RORα/β | [1] |
| GSK805 | Biaryl Amide | RORγt | ~4 (pIC₅₀ = 8.4) | High | [2][3] |
| TMP778 | Benzhydryl Amide | RORγt | 17 | ~100-fold vs RORα/β | [4] |
| SR2211 | N/A | RORγt | Potent inhibitor | N/A |
Experimental Protocols: RORγt Modulation
1. RORγt Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγt.
-
Cell Line: HEK293T cells are commonly used.
-
Transfection: Cells are co-transfected with two DNA constructs: one expressing a GAL4-RORγt ligand-binding domain (LBD) fusion protein and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., TAK-828F) or a vehicle control.
-
Measurement: After a suitable incubation period, luciferase activity is measured. A decrease in luminescence indicates an inverse agonist effect.
-
Data Analysis: IC₅₀ values are calculated from the dose-response curves.[5][6]
2. Th17 Cell Differentiation Assay
This assay assesses the functional impact of RORγt inhibition on the differentiation of pro-inflammatory Th17 cells.
-
Cell Source: Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
Differentiation Conditions: The cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T-cell receptor stimulation, along with a cocktail of cytokines such as TGF-β, IL-6, and IL-23.
-
Treatment: The differentiating cells are treated with the test compound or a vehicle control.
-
Analysis: After several days of culture, the percentage of IL-17A-producing cells is quantified by intracellular flow cytometry. Alternatively, the concentration of secreted IL-17A in the culture supernatant can be measured by ELISA.[7][8]
Visualizing the RORγt Signaling Pathway and Experimental Workflow
References
- 1. hivclinic.ca [hivclinic.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
Assessing the Specificity of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride Derivatives as Allosteric HIV-1 Integrase Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The compound 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride serves as a versatile chemical scaffold for the synthesis of various biologically active molecules. This guide focuses on a prominent class of its derivatives: the 5,6,7,8-tetrahydro-1,6-naphthyridine compounds, which have been identified as potent allosteric inhibitors of HIV-1 integrase. These inhibitors, distinct from active-site integrase strand transfer inhibitors (INSTIs), offer a unique mechanism of action that suggests a high degree of specificity.
This comparison guide provides an objective assessment of a lead compound from this series against established, FDA-approved INSTIs. The evaluation is supported by quantitative data from biochemical and cell-based assays, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Allosteric vs. Active-Site Inhibition
HIV-1 integrase is a crucial enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer. Most clinically approved integrase inhibitors, such as Raltegravir and Dolutegravir, are active-site inhibitors that chelate essential metal ions in the enzyme's catalytic core, directly blocking the strand transfer step.
In contrast, the 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives function as allosteric inhibitors. They bind to a site on the integrase enzyme that is distinct from the active site, specifically at the interface where the integrase catalytic core domain (CCD) dimerizes and interacts with the host protein LEDGF/p75. This binding event induces aberrant multimerization of the integrase enzyme, leading to the formation of non-functional viral particles. This distinct mechanism of action suggests a high specificity for HIV-1 integrase, as it relies on a unique protein-protein interaction interface.
Caption: Comparison of active-site and allosteric inhibition of HIV-1 integrase.
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro potency of a lead 5,6,7,8-tetrahydro-1,6-naphthyridine allosteric inhibitor (Compound 24 from Peese et al., J. Med. Chem. 2019) and four FDA-approved active-site INSTIs.
| Compound | Class | Target | Biochemical IC₅₀ (Strand Transfer) | Cell-Based EC₅₀ |
| Naphthyridine Derivative (Cmpd 24) | Allosteric Inhibitor (ALLINI) | HIV-1 Integrase (Allosteric Site) | N/A | 0.019 µM |
| Raltegravir | Active-Site Inhibitor (INSTI) | HIV-1 Integrase (Active Site) | 2-7 nM | 19-31 nM |
| Dolutegravir | Active-Site Inhibitor (INSTI) | HIV-1 Integrase (Active Site) | 2.7 nM | 0.51 nM |
| Elvitegravir | Active-Site Inhibitor (INSTI) | HIV-1 Integrase (Active Site) | ~7 nM | ~1.7 nM |
| Bictegravir | Active-Site Inhibitor (INSTI) | HIV-1 Integrase (Active Site) | ~7.5 nM | ~2.5 nM |
Note: IC₅₀ and EC₅₀ values are compiled from various sources and may have been determined under slightly different experimental conditions. N/A indicates that the primary mechanism of action is not direct inhibition of the strand transfer reaction in a standard biochemical assay.
Assessment of Specificity
A key advantage of allosteric inhibitors is their potential for high specificity, as they target a unique protein-protein interaction site that may not be conserved across other enzymes.
5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives (ALLINIs): While comprehensive off-target screening data for this specific series is not publicly available, their unique allosteric mechanism of action strongly suggests a high degree of selectivity for HIV-1 integrase. These compounds are not expected to interact with the active sites of other enzymes that bind nucleic acids, such as polymerases or other nucleases.
Active-Site Inhibitors (INSTIs):
-
Raltegravir: Has been shown to be highly selective for HIV-1 integrase, with over 1000-fold greater selectivity compared to other phosphoryltransferases like HIV-1 RNase H and human polymerases α, β, and γ.[1]
-
Dolutegravir: While highly specific for HIV integrase, some studies have explored its potential off-target effects on human endogenous retroviruses, suggesting a broader spectrum of activity within retroviral integrases.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays used to characterize HIV-1 integrase inhibitors.
Caption: A generalized workflow for the evaluation of HIV-1 integrase inhibitors.
HIV-1 Integrase Strand Transfer Assay (Biochemical)
This assay measures the ability of a compound to inhibit the strand transfer step of integration in a cell-free system.
-
Reagents and Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (biotinylated oligonucleotide mimicking the viral DNA end)
-
Target DNA (labeled oligonucleotide)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl₂, 4 µM ZnCl₂)
-
Streptavidin-coated microplates
-
Detection reagents (e.g., antibody conjugate and substrate for colorimetric or fluorescent readout)
-
-
Protocol:
-
Immobilize the biotinylated donor DNA onto the streptavidin-coated microplate.
-
Add recombinant HIV-1 integrase to the wells and incubate to allow for complex formation.
-
Add serial dilutions of the test compound and incubate.
-
Initiate the strand transfer reaction by adding the labeled target DNA.
-
Incubate to allow for the integration of the donor DNA into the target DNA.
-
Wash the plate to remove unreacted components.
-
Add detection reagents to quantify the amount of integrated target DNA.
-
Measure the signal using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Cell-Based HIV-1 Replication Assay
This assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context.
-
Reagents and Materials:
-
MT-4 cells (or other susceptible human T-cell line)
-
Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, penicillin, and streptomycin)
-
HIV-1 viral stock (e.g., HIV-1 IIIB or NL4-3)
-
Test compound
-
96-well cell culture plates
-
p24 antigen ELISA kit or MTT reagent for cell viability
-
-
Protocol:
-
Seed MT-4 cells into a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plate for 4-5 days at 37°C in a CO₂ incubator.
-
Assess viral replication by either:
-
p24 ELISA: Quantify the amount of p24 viral antigen in the cell supernatant.
-
MTT Assay: Measure the cytopathic effect of the virus by assessing cell viability.
-
-
Calculate the EC₅₀ value, the concentration at which the compound inhibits viral replication by 50%.
-
Cytotoxicity Assay
This assay is performed in parallel with the cell-based antiviral assay to determine the compound's toxicity to the host cells.
-
Protocol:
-
Follow the same procedure as the cell-based replication assay but without adding the virus.
-
After the incubation period, add MTT reagent to the wells and incubate.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the CC₅₀ value, the concentration at which the compound reduces cell viability by 50%.
-
The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀, with a higher SI indicating a more favorable therapeutic window.
-
Conclusion
Derivatives of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine represent a promising class of allosteric HIV-1 integrase inhibitors. Their unique mechanism of action, targeting a protein-protein interaction interface rather than the catalytic active site, suggests a high degree of specificity and a potential advantage in overcoming resistance to existing active-site inhibitors. While direct, broad-panel off-target screening data is needed for a definitive assessment of specificity, the available biochemical and cellular data demonstrate potent anti-HIV-1 activity. This guide provides a framework for researchers to compare these novel allosteric inhibitors against the current standard-of-care INSTIs, facilitating further investigation and development in the pursuit of new antiretroviral therapies.
References
Structure-Activity Relationship of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride core. The primary focus of this guide is on the development of these analogs as allosteric inhibitors of HIV-1 integrase, a promising target for antiviral therapy. Additionally, the potential for this scaffold to be adapted for other therapeutic targets, such as Retinoid-related Orphan Receptor γt (RORγt) and nicotinic acetylcholine receptors (nAChRs), will be discussed based on available literature.
Comparative Analysis of HIV-1 Integrase Inhibitory Activity
A study published in the Journal of Medicinal Chemistry detailed the discovery and SAR of a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as potent allosteric inhibitors of HIV-1 integrase that target the lens epithelium-derived growth factor (LEDGF/p75) binding site.[1] While the initial lead compound was not 2-chloro-substituted, the extensive SAR exploration provides valuable insights into how modifications of this core structure impact antiviral activity. The following table summarizes the in vitro anti-HIV-1 activity of key analogs.
| Compound ID | R¹ | R² | R³ | Antiviral Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) |
| 1 | H | H | H | >25 | >25 |
| 2 | Cl | H | H | 1.5 | >25 |
| 3 | H | 4-F-Ph | H | 0.015 | >25 |
| 4 | H | 4-Cl-Ph | H | 0.012 | >25 |
| 5 | H | 3,4-di-F-Ph | H | 0.009 | >25 |
| 6 | H | 4-F-Ph | CH₃ | 0.028 | >25 |
| 7 | H | 4-F-Ph | Et | 0.045 | >25 |
Key SAR Observations for HIV-1 Integrase Inhibition:
-
Substitution at the 2-position: Introduction of a chlorine atom at the R¹ position (Compound 2 ) modestly improves antiviral activity compared to the unsubstituted parent compound (Compound 1 ), highlighting the potential of halogen substitution.[1]
-
Aromatic substitution at the N-6 position (R²): The most significant gains in potency were achieved by introducing substituted phenyl rings at the R² position. A 4-fluorophenyl group (Compound 3 ) and a 4-chlorophenyl group (Compound 4 ) resulted in nanomolar efficacy.[1] Di-substitution on the phenyl ring, as seen with the 3,4-difluorophenyl group (Compound 5 ), further enhanced the antiviral activity.[1]
-
Alkylation at the 5-position (R³): Small alkyl substitutions at the R³ position, such as methyl (Compound 6 ) or ethyl (Compound 7 ), were tolerated but led to a slight decrease in potency compared to the unsubstituted analog (Compound 3 ).[1]
Potential as RORγt Inverse Agonists and nAChR Modulators
While extensive SAR data for this compound analogs in other therapeutic areas is less defined in the public domain, related structures have shown promise.
-
RORγt Inverse Agonists: An asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been developed for the potent RORγt inverse agonist TAK-828F.[2][3] This suggests that with appropriate functionalization, the 2-chloro-substituted core could be a starting point for novel modulators of RORγt, which is a key target for autoimmune diseases.
-
Nicotinic Acetylcholine Receptor (nAChR) Modulators: The broader naphthyridine class of compounds has been extensively studied as modulators of nAChRs.[4][5][6] The conformational rigidity of the tetrahydro-1,6-naphthyridine scaffold makes it an attractive framework for designing selective nAChR ligands. Further exploration is warranted to determine the SAR of 2-substituted analogs for various nAChR subtypes.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the objective comparison of these compounds.
HIV-1 Integrase Allosteric Inhibition Assay
This assay measures the ability of a compound to inhibit the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Protocol:
-
Reagents: Recombinant HIV-1 integrase, biotinylated LEDGF/p75, europium-labeled anti-tag antibody (for integrase), and streptavidin-allophycocyanin (APC).
-
Procedure:
-
Add HIV-1 integrase and the test compound to a microplate well and incubate.
-
Add biotinylated LEDGF/p75 and incubate to allow for binding.
-
Add the europium-labeled antibody and streptavidin-APC and incubate.
-
Measure the FRET signal. A decrease in the FRET signal indicates inhibition of the integrase-LEDGF/p75 interaction.
-
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in the FRET signal.
Antiviral Cell-Based Assay
This assay determines the efficacy of the compounds in inhibiting HIV-1 replication in a cellular context.
Protocol:
-
Cell Line: Use a susceptible human T-cell line (e.g., MT-4 cells).
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of the test compound.
-
Infect the cells with a known amount of HIV-1.
-
Incubate for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Measure cell viability using a colorimetric assay (e.g., MTS or XTT).
-
-
Data Analysis: Calculate the EC₅₀ (50% effective concentration) as the concentration of the compound that protects 50% of the cells from virus-induced death. The CC₅₀ (50% cytotoxic concentration) is determined in parallel on uninfected cells.
Visualizing the Structure-Activity Relationship Workflow
The following diagram illustrates the general workflow for a structure-activity relationship study, from initial compound synthesis to biological evaluation.
Caption: General workflow for the structure-activity relationship (SAR) study of novel compounds.
Signaling Pathway of HIV-1 Integrase Allosteric Inhibition
The diagram below depicts the mechanism of action for allosteric inhibitors of HIV-1 integrase that target the LEDGF/p75 binding site.
Caption: Mechanism of allosteric inhibition of HIV-1 integrase by targeting the LEDGF/p75 binding site.
References
- 1. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
- 5. Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking TAK-828F: A Comparative Guide for RORγt Inverse Agonists in Autoimmune Disease Research
For Immediate Release
Fujisawa, Japan - In the competitive landscape of therapeutic development for autoimmune diseases, the selective modulation of the Retinoid-related Orphan Receptor gamma t (RORγt) has emerged as a pivotal strategy. This guide provides a comprehensive benchmarking analysis of TAK-828F, a potent and selective RORγt inverse agonist, against other known standards in the field. Developed for researchers, scientists, and drug development professionals, this document compiles quantitative performance data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate objective comparison and inform future research directions.
TAK-828F is a novel, orally available small molecule that functions as an inverse agonist of RORγt, a master transcriptional regulator of T helper 17 (Th17) cells.[1] These cells are key drivers of inflammation in a variety of autoimmune conditions through their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] By binding to RORγt, TAK-828F inhibits its transcriptional activity, leading to a reduction in IL-17 production and a dampening of the inflammatory cascade.[1] The synthesis of the core tetrahydronaphthyridine scaffold of TAK-828F can be achieved from precursors related to 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.[3][4]
Quantitative Performance of RORγt Inverse Agonists
The following tables summarize the in vitro potency of TAK-828F in comparison to other notable RORγt inverse agonists that have been investigated in preclinical and clinical settings. The data, compiled from various scientific publications, highlights the comparative efficacy of these compounds in inhibiting RORγt activity.
| Compound | Target Assay | IC50 (nM) | Species |
| TAK-828F | RORγt Reporter Gene Assay | 6.1 | Human |
| RORγt Transcription Inhibition | 9.5 | Human | |
| Steroid Receptor Coactivator-1 (SRC1) Recruitment | 59 | Human | |
| Vimirogant (VTP-43742) | RORγt Inhibition | - | Human |
| BMS-986251 | RORγt Reporter Assay | 11 | Human |
| IL-17A Release (human Whole Blood) | 27 | Human | |
| BI 730357 | IL-17 Inhibition (human Whole Blood) | 140 | Human |
| IL-22 Production (human PBMCs) | 43 | Human | |
| IMU-935 | RORγt Reporter Assay | ~20 | Human |
| IL-17A/F, IFN-γ Release | 3-5 | Human | |
| Cedirogant (ABBV-157) | RORγt Inverse Agonist | - | - |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 value indicates higher potency. Data is compiled from multiple sources for comparative purposes.[5][6]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and evaluation processes, the following diagrams illustrate the RORγt signaling pathway and a general experimental workflow for assessing RORγt inverse agonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines for key assays used in the evaluation of RORγt inverse agonists.
RORγt Reporter Gene Assay
Objective: To determine the in vitro potency (IC50) of a compound to inhibit RORγt-mediated transcription.
Methodology:
-
Cell Line: A human cell line (e.g., Jurkat cells) is transiently or stably transfected with two plasmids:
-
An expression vector for the ligand-binding domain of human RORγt fused to a Gal4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence.
-
-
Compound Treatment: The transfected cells are incubated with varying concentrations of the test compound (e.g., TAK-828F) or a vehicle control.
-
Luciferase Assay: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase signal is normalized to a control (e.g., cell viability). The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.[5]
Human Th17 Cell Differentiation and IL-17A Production Assay
Objective: To assess the ability of a compound to inhibit the differentiation of naive T cells into Th17 cells and their subsequent production of IL-17A.
Methodology:
-
Cell Isolation: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture: The isolated T cells are cultured under Th17-polarizing conditions, which include stimulation with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of cytokines (e.g., IL-6, TGF-β, IL-23, and IL-1β).[7]
-
Compound Treatment: The cells are cultured in the presence of various concentrations of the RORγt inverse agonist or a vehicle control.
-
Cytokine Measurement: After several days in culture, the supernatant is collected, and the concentration of IL-17A is measured by ELISA or a similar immunoassay.
-
Data Analysis: The concentration of IL-17A is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.[8]
Imiquimod-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo efficacy of a RORγt inverse agonist in a model of skin inflammation.
Methodology:
-
Animal Model: A psoriasis-like skin inflammation is induced in mice (e.g., BALB/c strain) by the daily topical application of imiquimod cream on a shaved area of the back and/or ear.
-
Treatment: The test compound is administered orally or topically to the mice, typically starting from the first day of imiquimod application. A vehicle-treated group serves as a negative control.
-
Efficacy Assessment: Disease severity is monitored daily by scoring clinical signs such as erythema, scaling, and skin thickness.
-
Endpoint Analysis: At the end of the study, skin biopsies are collected for histological analysis to measure epidermal thickness (acanthosis) and inflammatory cell infiltration. Cytokine levels in the skin can also be measured by qPCR or immunoassays.[5]
This comparative guide underscores the potent and selective profile of TAK-828F as a RORγt inverse agonist. The provided data and methodologies offer a framework for the continued investigation and benchmarking of novel compounds targeting this critical pathway in autoimmune and inflammatory diseases.
References
- 1. Biochemical Properties of TAK-828F, a Potent and Selective Retinoid-Related Orphan Receptor Gamma t Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Evaluation of TAK-828F, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride: A Guide for Laboratory Professionals
For immediate reference, treat 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride as hazardous waste. Do not dispose of it down the drain or in regular trash. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection.
Hazard Profile and Safety Precautions
Before handling, it is essential to be aware of the hazards associated with this compound.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile rubber).[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal company.[2] The following steps outline a systematic approach for its responsible management.
Step 1: Waste Classification
Classify any material contaminated with this compound as hazardous chemical waste. This includes:
-
Unused or expired chemical.
-
Residue from experiments.
-
Contaminated labware (e.g., filter paper, weighing boats).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with the compound in a designated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible container for liquid hazardous waste. Do not mix with other incompatible waste streams.[3]
-
Container Specifications: Use containers made of a material compatible with chlorinated organic compounds, such as high-density polyethylene (HDPE) or glass. Ensure the container is in good condition and has a secure, leak-proof lid.
Step 3: Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."[2]
-
The full chemical name: "this compound."
-
The appropriate hazard pictograms (e.g., GHS07 for "Warning").[2]
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
Step 4: Storage
Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area must be:
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible materials.[3]
-
In a location that minimizes the risk of spills.
-
Kept closed except when adding waste.[3]
Step 5: Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2] They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[2]
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[2]
-
Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[2]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS department or emergency response team.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. Adherence to these guidelines is critical to ensure personal safety and regulatory compliance in the laboratory.
Hazard Identification and Classification
This compound is a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides a robust barrier against splashes and airborne particles. |
| Skin Protection | Nitrile gloves (double-gloving recommended) | Offers protection against skin contact. Regularly inspect gloves for any signs of degradation or puncture.[2] |
| Chemical-resistant lab coat or apron | Protects personal clothing and underlying skin from contamination. | |
| Respiratory Protection | NIOSH-approved respirator or use within a certified chemical fume hood | Essential to prevent the inhalation of dust or aerosols, especially when handling the powdered form. |
Glove Selection and Permeation Data
While specific permeation data for this compound is not available, data for related compounds can provide guidance. Nitrile gloves are generally recommended for handling chlorinated organic compounds and pyridines.[2][3] The following table presents permeation breakthrough times for nitrile gloves with similar chemicals.
| Chemical | Permeation Breakthrough Time (minutes) |
| Pyridine | < 1[4] |
| Chloroform | 6[5] |
| Methylene Chloride | 4[5] |
| Carbon Tetrachloride | >480[5] |
Note: Given the rapid breakthrough time for pyridine, it is crucial to change gloves immediately upon any suspected contact. For extended handling, consider using thicker, chemical-resistant gloves and consult manufacturer-specific glove compatibility charts.[6]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Designate a specific handling area, preferably within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE as outlined in the table above.
-
Gather all required laboratory equipment (e.g., spatula, weighing paper, glassware) and the chemical container.
-
-
Handling:
-
Don all required PPE before opening the chemical container.
-
Handle the compound in a well-ventilated area to minimize inhalation exposure.[7]
-
Avoid the formation of dust and aerosols.[7]
-
Use non-sparking tools.[7]
-
Carefully weigh and transfer the chemical as required for the experiment.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all equipment that has come into contact with the chemical.
-
Properly dispose of all waste materials as described in the disposal plan below.
-
Thoroughly wash hands and any exposed skin with soap and water after removing PPE.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Spill Response
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep or vacuum the material to avoid generating dust. For a liquid spill, use an inert absorbent material.
-
Collect: Place all contaminated materials, including absorbents and PPE, into a labeled, sealed hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Segregation:
-
Collect all waste containing this chemical in a designated, labeled, and sealed hazardous waste container. This includes excess reagent, reaction mixtures, and contaminated materials.
-
Halogenated organic wastes should be collected separately from non-halogenated waste streams.
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is secure and only accessible to authorized personnel.
-
-
Disposal:
-
Dispose of the hazardous waste through a licensed environmental waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
References
- 1. chemical-label.com [chemical-label.com]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 4. web.uri.edu [web.uri.edu]
- 5. static.csbsju.edu [static.csbsju.edu]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. Buy this compound | 766545-20-4 [smolecule.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
